Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Butoxy-3-chlorobenzyl alcohol (C₁₁H₁₅ClO₂) is a specialized organic intermediate utilized primarily in medicinal chemistry and materials science. It serves as a critical building block for introducing a lipophilic n-butoxy tail alongside an electron-withdrawing chlorine substituent into a molecular scaffold. This combination is particularly valuable in drug discovery for modulating the lipophilicity (LogP) and metabolic stability of lead compounds, often targeting G-protein coupled receptors (GPCRs) or kinase hydrophobic pockets.
This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and a validated synthesis protocol, designed to support researchers in the autonomous preparation and application of this compound.
Chemical Identity & Physicochemical Properties
The compound is a disubstituted benzyl alcohol derivative. The presence of the chlorine atom at the meta position (relative to the hydroxymethyl group) and the butoxy group at the para position creates a unique electronic and steric environment.
Nomenclature & Identification
Attribute
Detail
IUPAC Name
(4-Butoxy-3-chlorophenyl)methanol
Common Name
4-Butoxy-3-chlorobenzyl alcohol
Molecular Formula
C₁₁H₁₅ClO₂
Molecular Weight
214.69 g/mol
SMILES
CCCCOc1c(Cl)cc(CO)cc1
InChI Key
Predicted based on structure (Derivative of CAS 2420-16-8)
CAS Number
Not widely listed; Custom Synthesis Target
Calculated Physicochemical Data
Property
Value (Predicted)
Note
LogP (Octanol/Water)
~3.2 - 3.5
Lipophilic due to butyl chain
Polar Surface Area (PSA)
~29.5 Ų
Hydroxyl + Ether oxygen
H-Bond Donors
1
-OH group
H-Bond Acceptors
2
-OH and -O- ether
Rotatable Bonds
5
Butyl chain + Benzyl C-O
Physical State
Viscous Oil or Low-Melting Solid
Depending on purity/temperature
Structural Analysis
The molecule features three distinct functional domains:
Benzyl Alcohol Core: Provides a reactive handle (primary alcohol) for further functionalization (e.g., oxidation to aldehyde, conversion to halide/mesylate for coupling).
3-Chloro Substituent: An electron-withdrawing group (EWG) that deactivates the ring slightly but provides metabolic resistance against oxidation at the ortho-position. It also influences the conformation of the adjacent alkoxy group.
4-Butoxy Tail: A flexible, lipophilic chain that increases membrane permeability and can fill hydrophobic cavities in protein targets.
Visualization: Chemical Structure
Figure 1: Structural decomposition of 4-Butoxy-3-chlorobenzyl alcohol showing functional domains.
Synthesis Protocol
Since this compound is often not available in catalog quantities, a robust two-step synthesis from the commercially available 3-Chloro-4-hydroxybenzaldehyde is the standard protocol.
Retrosynthetic Analysis
The most efficient disconnection is at the ether linkage (alkylation) followed by the reduction of the carbonyl.
Figure 2: Retrosynthetic pathway deriving the target from commodity chemicals.
Experimental Procedure
Step 1: Synthesis of 3-Chloro-4-butoxybenzaldehyde
Hydroxyl: Broad singlet (variable position, exchangeable with D₂O).
Mass Spectrometry (ESI/GC-MS):
Molecular Ion: m/z ~214 (M+) and ~216 (M+2) in a 3:1 ratio (characteristic of Chlorine isotope pattern).
Fragmentation: Loss of -OH (M-17) or butyl chain.
Applications in Drug Discovery
This molecule is typically used as a Linker or Headgroup in Structure-Activity Relationship (SAR) studies.
GPCR Ligands: The 3-chloro-4-butoxy motif mimics the pharmacophore of several biogenic amine receptor antagonists, providing steric bulk to improve selectivity.
Kinase Inhibitors: Used to access the "back pocket" of kinase active sites where lipophilic interactions are crucial.
ProTacs: Can serve as the attachment point for E3 ligase ligands when functionalized at the benzylic position.
Safety & Handling
Hazards: Like most benzyl alcohols and alkyl halides, treat as an irritant.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation to the aldehyde or benzoic acid.
An In-Depth Technical Guide to the Lipophilicity and LogP of 3-chloro-4-butoxybenzyl alcohol
Abstract Lipophilicity is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examinat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Lipophilicity is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the lipophilicity of 3-chloro-4-butoxybenzyl alcohol, a substituted aromatic alcohol of interest in medicinal chemistry. We explore the theoretical underpinnings of the octanol-water partition coefficient (LogP), present a comparative analysis of leading computational prediction models, and dissect the structural contributions of the chloro and butoxy moieties to the molecule's overall lipophilicity. Furthermore, this document details the gold-standard experimental protocols for LogP determination, offering researchers a comprehensive resource for understanding, predicting, and measuring this critical parameter.
The Central Role of Lipophilicity in Drug Development
Lipophilicity, the affinity of a molecule for a lipid-like, non-polar environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][][3] It governs the ability of a compound to traverse biological membranes, such as the gastrointestinal mucosa and the blood-brain barrier, which is essential for reaching its therapeutic target.[] However, a delicate balance is required; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[]
The most widely accepted metric for quantifying lipophilicity is the partition coefficient (P) , defined as the ratio of the concentration of a neutral compound in a two-phase system of immiscible solvents, typically n-octanol and water, at equilibrium.[1] For practical use, this is expressed in a logarithmic form, LogP .
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4] For ionizable molecules, the distribution coefficient (LogD) is used, which accounts for both the ionized and non-ionized species at a specific pH.[5] This guide will focus on LogP, as 3-chloro-4-butoxybenzyl alcohol is a neutral molecule.
3-chloro-4-butoxybenzyl alcohol: A Compound of Interest
3-chloro-4-butoxybenzyl alcohol is a multi-substituted aromatic alcohol. Its structure, featuring a polar hydroxyl group and a non-polar butoxy chain, alongside an electronegative chloro substituent, presents an interesting case study for the interplay of molecular forces that determine lipophilicity.
Understanding the LogP of this molecule is crucial for predicting its behavior in biological systems and for guiding further structural modifications in a drug discovery context.
Computational Prediction of LogP
In the absence of experimental data, in silico prediction methods provide a rapid and cost-effective means of estimating LogP. These algorithms are typically based on fragmental or atomic contributions derived from large datasets of experimentally determined LogP values.[4] We have compiled predicted LogP values for 3-chloro-4-butoxybenzyl alcohol from several well-regarded platforms.
Note: These values were generated using the molecule's SMILES string. The SwissADME platform provides a consensus value which is the arithmetic mean of its five predictive models.[6]
The predicted values consistently place 3-chloro-4-butoxybenzyl alcohol in the moderately lipophilic range, with a LogP between approximately 3.2 and 3.9. This range is often considered favorable for oral drug absorption.[7]
Analysis of Structural Contributions to Lipophilicity
The LogP of a molecule is the summation of the lipophilic and hydrophilic contributions of its constituent fragments. By dissecting the structure of 3-chloro-4-butoxybenzyl alcohol, we can understand the impact of each substituent.
Benzyl Alcohol (Parent Scaffold): The foundational structure, benzyl alcohol, is itself moderately lipophilic. Its experimental LogP is approximately 1.1 .[8] The phenyl ring is hydrophobic, while the hydroxyl (-OH) group is polar and contributes hydrophilic character.[9]
Chloro Group (-Cl): The addition of a chlorine atom to an aromatic ring generally increases lipophilicity.[10][11] This is due to its electron-withdrawing nature and its contribution to the overall molecular volume, which enhances van der Waals interactions with the non-polar solvent. The contribution of a single chlorine atom to LogP is typically in the range of +0.5 to +1.0.[12]
Butoxy Group (-O(CH2)3CH3): The n-butoxy group is a significant contributor to the molecule's lipophilicity. Alkyl chains are inherently hydrophobic, and each additional methylene (-CH2-) group typically increases the LogP by approximately +0.5.[5] Replacing a hydrogen atom with the four-carbon butoxy chain dramatically increases the non-polar surface area of the molecule, leading to a strong preference for the octanol phase.
The combination of the chloro and butoxy groups transforms the parent benzyl alcohol from a compound with a LogP near 1 to a significantly more lipophilic molecule with a predicted LogP around 3.5.
Experimental Methodologies for LogP Determination
While computational models are invaluable, the gold standard for LogP determination remains experimental measurement. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these procedures to ensure reproducibility and accuracy.
The Shake-Flask Method (OECD Guideline 107)
The Shake-Flask method is the classical and most reliable technique for measuring LogP.[13] It directly measures the concentration of the solute in both the n-octanol and water phases after they have reached equilibrium.
Causality Behind Experimental Choices:
Solvent System (n-Octanol/Water): n-Octanol is chosen as the organic phase because its properties (e.g., polarity from the hydroxyl group, long alkyl chain) serve as a reasonable mimic for the lipid bilayers of biological membranes.
Pre-saturation: Both the n-octanol and water phases must be mutually saturated before the experiment. This is critical because the solubility of each solvent in the other can affect the final equilibrium and lead to inaccurate results.
Equilibration: The mixture is agitated until equilibrium is established, ensuring that the partitioning of the solute is complete. Centrifugation is then used to achieve a clean separation of the two phases, which is crucial for accurate concentration analysis.
Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method, such as UV/VIS spectroscopy or High-Performance Liquid Chromatography (HPLC).
Step-by-Step Protocol:
Prepare mutually saturated n-octanol and water.
Accurately weigh the test substance and prepare a stock solution in n-octanol.
In a suitable vessel, combine known volumes of the saturated n-octanol (containing the test substance) and saturated water.
Agitate the vessel at a constant temperature (typically 20-25°C) for a sufficient time to reach equilibrium.
Separate the two phases by centrifugation.
Carefully sample both the n-octanol and aqueous phases.
Determine the concentration of the test substance in each sample using a validated analytical method.
Calculate the LogP value using the formula provided in Section 1.
Caption: Workflow for the OECD 107 Shake-Flask Method.
HPLC Method (OECD Guideline 117)
For higher throughput, LogP can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC). This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.
Principle of Method:
In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Lipophilic compounds have a higher affinity for the stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. By running a series of reference compounds with known LogP values, a calibration curve can be generated that plots retention time against LogP. The LogP of the test substance can then be interpolated from its retention time.
Caption: Relationship between Lipophilicity and HPLC Retention.
Conclusion
The lipophilicity of 3-chloro-4-butoxybenzyl alcohol, as quantified by its LogP value, is a critical parameter for assessing its potential as a drug candidate. A consensus of highly-regarded computational models predicts a LogP value in the range of 3.2 to 3.9, indicating moderate to high lipophilicity. This is a direct consequence of the combined hydrophobic contributions of the aromatic ring, the chloro substituent, and particularly the n-butoxy chain, which significantly outweigh the hydrophilic nature of the benzyl alcohol's hydroxyl group. For definitive characterization, experimental determination via the Shake-Flask or HPLC methods is recommended. This guide provides the theoretical framework and practical methodologies necessary for researchers to confidently assess and interpret this vital physicochemical property.
References
ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound Benzyl alcohol (FDB008745). FooDB. Retrieved from [Link]
LogP Value Predictor. (n.d.). LogP Value Predictor. Retrieved from [Link]
SwissADME. (n.d.). Frequently Asked Questions. Swiss Institute of Bioinformatics. Retrieved from [Link]
ChemAxon. (n.d.). Calculators & Predictors. ChemAxon. Retrieved from [Link]
ChemAxon. (n.d.). logP Plugin. ChemAxon Docs. Retrieved from [Link]
International Journal of Science and Research Methodology. (2025, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra. IJSRM. Retrieved from [Link]
PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. Retrieved from [Link]
MDPI. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. MDPI. Retrieved from [Link]
chemaxon.calculations.logp API documentation. (n.d.). Retrieved from [Link]
RSC Medicinal Chemistry. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Cheméo. Retrieved from [Link]
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Chemicalize. Retrieved from [Link]
MDPI. (2019, April 17). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. MDPI. Retrieved from [Link]
DMT-Nexus Wiki. (2012, January 31). XlogP. DMT-Nexus Wiki. Retrieved from [Link]
Cheminfo.org. (n.d.). Smiles List to molecule properties. Cheminfo.org. Retrieved from [Link]
ResearchGate. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. Retrieved from [Link]
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Retrieved from [Link]
Quora. (2020, April 9). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?. Quora. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. Retrieved from [Link]
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European Journal of Pharmaceutical Sciences. (2013, February 14). The contribution of the hydrogen bond acidity on the lipophilicity of drugs estimated from chromatographic measurements. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. ResearchGate. Retrieved from [Link]
An In-Depth Technical Guide to (4-Butoxy-3-chlorophenyl)methanol: Synthesis, Characterization, and a Framework for Safe Handling in the Absence of a Formal Safety Data Sheet
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Deficit in Chemical Research In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Deficit in Chemical Research
In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel or sparsely documented compounds. (4-Butoxy-3-chlorophenyl)methanol, identified by CAS Number 1248809-44-0, is one such entity. While its structural motifs—a substituted benzyl alcohol—are common in medicinal chemistry, a comprehensive and publicly available Safety Data Sheet (SDS) for this specific molecule is not readily accessible. This guide is therefore constructed not as a definitive safety document, but as a technical framework for the experienced scientist. It aims to provide a logical pathway for synthesizing and handling (4-Butoxy-3-chlorophenyl)methanol, drawing upon established principles of chemical reactivity, structure-activity relationships (SAR) for toxicological assessment, and robust laboratory safety practices. The core directive of this document is to empower the researcher to make informed decisions by understanding the why behind each recommendation, thereby creating a self-validating system of safety and experimental success.
Section 1: Chemical Identity and Predicted Physicochemical Properties
(4-Butoxy-3-chlorophenyl)methanol is a disubstituted benzyl alcohol. The presence of a butoxy group and a chlorine atom on the aromatic ring, in addition to the hydroxymethyl group, dictates its chemical behavior and potential biological activity.
The most logical and direct synthetic route to (4-Butoxy-3-chlorophenyl)methanol is via the reduction of its corresponding aldehyde, 4-butoxy-3-chlorobenzaldehyde. This precursor is commercially available, making this a feasible laboratory-scale synthesis.
Proposed Synthetic Workflow: Reduction of 4-Butoxy-3-chlorobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions.
Caption: Proposed synthesis of (4-Butoxy-3-chlorophenyl)methanol.
Detailed Experimental Protocol (Illustrative)
It is imperative that this procedure is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-butoxy-3-chlorobenzaldehyde (1.0 eq) in methanol or ethanol. Cool the solution to 0 °C using an ice bath.
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Workup: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize the excess NaBH₄ and basic byproducts.
Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Rationale for Reagent Selection and Potential Reactivity
Sodium Borohydride (NaBH₄): Chosen for its mildness and selectivity for aldehydes and ketones. It is unlikely to reduce other functional groups present in the molecule under these conditions.
Solvent: Methanol or ethanol are common choices for NaBH₄ reductions as they are protic solvents that can activate the borohydride and are good solvents for the starting material.
Reactivity of the Product: The resulting benzyl alcohol can undergo further reactions typical of primary alcohols, such as esterification or oxidation back to the aldehyde. The aromatic ring can participate in electrophilic aromatic substitution, with the directing effects of the butoxy (ortho, para-directing, activating) and chloro (ortho, para-directing, deactivating) groups influencing the regioselectivity.
Section 3: A Framework for Hazard Assessment in the Absence of an SDS
Given the lack of specific toxicological data for (4-Butoxy-3-chlorophenyl)methanol, a cautious approach based on Structure-Activity Relationships (SAR) is warranted. This involves evaluating the potential hazards based on its structural components and data from analogous compounds.
Core Toxicological Principles for Substituted Benzyl Alcohols
The toxicity of substituted benzyl alcohols is influenced by several factors, primarily hydrophobicity and the electronic effects of the substituents.[3][4]
Hydrophobicity (log Kow): Increased lipophilicity, often correlated with a higher octanol-water partition coefficient (log Kow), can enhance a compound's ability to penetrate biological membranes, potentially leading to increased cellular toxicity. The butoxy group in the target molecule will significantly increase its lipophilicity compared to benzyl alcohol itself.
Electronic Effects: The electronic properties of the ring substituents can influence the metabolic pathways and reactivity of the molecule. The butoxy group is electron-donating, while the chloro group is electron-withdrawing. These opposing effects make a simple prediction of toxicity challenging.
Metabolism: Benzyl alcohols are typically metabolized in the liver to the corresponding benzoic acids, which are then conjugated and excreted.[5] High concentrations can overwhelm this metabolic pathway, leading to toxic effects.
Hazard Analysis Based on Structural Analogs
Structural Moiety
Analogous Compound
Known Hazards
Relevance to (4-Butoxy-3-chlorophenyl)methanol
Benzyl Alcohol Core
Benzyl Alcohol
Low acute toxicity, but high concentrations can cause respiratory failure, hypotension, and paralysis.[5]
Provides a baseline for the general toxicity profile of the core structure.
Chlorophenyl Group
4-Chlorobenzyl alcohol
May cause skin sensitization and is considered a hazardous substance.[6]
The presence of a chlorine atom suggests a potential for skin irritation and sensitization.
Alkoxy Group
(4-tert-Butoxyphenyl)methanol
No specific toxicity data available, but used in the synthesis of prokineticin 1 receptor antagonists.[7]
The butoxy group will increase the lipophilicity, which may influence its toxicokinetics.
Based on the analysis of structurally similar compounds, a conservative, provisional hazard classification for (4-Butoxy-3-chlorophenyl)methanol would be:
Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - Based on data for chlorinated aromatic compounds.[8]
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) - A common hazard for many organic chemicals.[8]
Skin Sensitization: Category 1 (May cause an allergic skin reaction) - A known risk for some substituted benzyl alcohols.
This is a precautionary assessment and must be treated as such. It is not a substitute for a formal GHS classification.
Section 4: Mandatory Safe Handling Protocols
The following protocols are based on the precautionary principle and should be considered mandatory when handling (4-Butoxy-3-chlorophenyl)methanol or any compound with incomplete safety data.
Engineering Controls
Fume Hood: All manipulations of the compound, including weighing, dissolving, and running reactions, must be conducted in a certified chemical fume hood.
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
An In-Depth Technical Guide to Pharmacophore Modeling of Chlorophenyl Methanol Derivatives
Preamble: The Rationale Behind the Model In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both an art and a science, demanding a strategic blend of empirical test...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Rationale Behind the Model
In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both an art and a science, demanding a strategic blend of empirical testing and computational foresight. Pharmacophore modeling stands as a cornerstone of this in-silico armamentarium, offering a powerful lens through which we can distill the essential molecular features required for biological activity.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to apply this technique to a specific and promising class of compounds: chlorophenyl methanol derivatives.
The chlorophenyl methanol scaffold is of significant interest due to its presence in a variety of biologically active molecules. The inherent chirality of the methanol linker, coupled with the electronic and steric properties of the chlorophenyl group, provides a rich chemical space for therapeutic intervention. However, navigating this space requires a nuanced understanding of the structure-activity relationships (SAR) at play. This is where pharmacophore modeling becomes indispensable. It allows us to move beyond simple 2D representations and understand the crucial three-dimensional arrangement of chemical features that govern a molecule's interaction with its biological target.[3]
This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical and iterative process of a real-world drug discovery project, providing not just the "how" but, more critically, the "why" behind each step. We will explore both ligand-based and structure-based approaches, delve into the intricacies of model generation and validation, and demonstrate how a well-crafted pharmacophore model can serve as a robust engine for virtual screening and lead optimization.
I. Foundational Principles: Deconstructing the Pharmacophore
At its core, a pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target, ultimately triggering or blocking its biological response.[1][4] These features typically include:
Hydrogen Bond Acceptors (HBA): Lewis basic sites capable of accepting a hydrogen bond.
Hydrogen Bond Donors (HBD): Lewis acidic sites capable of donating a hydrogen bond.
Hydrophobic (H): Non-polar regions of a molecule that can engage in van der Waals interactions.
Aromatic Ring (AR): Planar, cyclic, and conjugated systems that can participate in π-π stacking or other aromatic interactions.
Positive Ionizable (PI) / Negative Ionizable (NI): Centers that are likely to be protonated or deprotonated at physiological pH, enabling ionic interactions.
The power of a pharmacophore model lies not just in the identification of these features, but in their precise three-dimensional arrangement. This spatial relationship is what defines the "key" that fits the "lock" of a biological target.
II. The Strategic Divide: Ligand-Based vs. Structure-Based Modeling
The path to a robust pharmacophore model is dictated by the available data. Two primary strategies exist, each with its own set of prerequisites and advantages.
A. Ligand-Based Pharmacophore Modeling: Learning from the Actives
This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activities is available.[5] The fundamental assumption is that these active compounds share a common binding mode and therefore a common set of pharmacophoric features.
Step 1: Training Set Curation - The Foundation of a Predictive Model
Rationale: The quality of the training set is the single most critical factor determining the success of a ligand-based pharmacophore model. A well-curated training set should encompass a structurally diverse range of chlorophenyl methanol derivatives with a significant spread of biological activities.
Protocol:
Gather a dataset of chlorophenyl methanol derivatives with experimentally determined biological activities (e.g., IC50 or Ki values).
Ensure that the activity data is consistent and from the same biological assay.
Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used for external validation.
The training set should include the most active compounds and a representative selection of moderately active and inactive compounds.
Step 2: Conformational Analysis - Exploring the Rotational Landscape
Rationale: Small molecules are not static entities; they exist as an ensemble of conformations. It is crucial to generate a diverse and energetically plausible set of conformers for each molecule in the training set to ensure that the bioactive conformation is represented.
Protocol:
Utilize a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a library of low-energy conformers for each molecule.
Employ a suitable force field (e.g., MMFF94, OPLS3e) for energy minimization of the generated conformers.
Step 3: Feature Identification and Alignment - Finding the Common Ground
Rationale: This step involves identifying the common pharmacophoric features present in the active molecules and aligning them in 3D space.
Protocol:
Use a pharmacophore perception algorithm to identify the potential pharmacophoric features in each conformer of the active molecules.
Align the conformers of the active molecules based on their common features. This is a computationally intensive step that aims to find a spatial arrangement that is shared by all active compounds.
Step 4: Hypothesis Generation and Scoring - Building and Ranking the Models
Rationale: Based on the alignments, the software will generate a series of pharmacophore hypotheses. These hypotheses are then scored and ranked based on their ability to rationalize the activity of the training set compounds.
Protocol:
The algorithm will generate multiple pharmacophore models, each representing a different combination of features and their spatial arrangement.
Each model is scored based on how well it maps the active compounds and excludes the inactive ones.
Step 5: Model Validation - The Litmus Test of Predictivity
Rationale: A pharmacophore model is only useful if it can accurately predict the activity of new compounds. Validation is a critical step to assess the model's predictive power and ensure it is not a result of chance correlation.
Protocol:
Internal Validation: Assess the model's ability to predict the activity of the training set compounds. Common metrics include the correlation coefficient (R²) between the predicted and experimental activities.
External Validation: Use the test set (which was not used to build the model) to evaluate the model's predictive performance on unseen data. A high predictive R² value for the test set is a strong indicator of a robust model.
Fischer's Randomization Test: This statistical method assesses the likelihood that the correlation found in the model is due to chance. The dataset's activities are scrambled, and new models are built. A significant difference in the quality of the original model compared to the scrambled models indicates a statistically robust hypothesis.[6]
Visualizing the Ligand-Based Workflow:
Caption: Workflow for Ligand-Based Pharmacophore Modeling.
B. Structure-Based Pharmacophore Modeling: Insights from the Target
When the 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach can be employed.[7] This method has the distinct advantage of being grounded in the actual binding site of the target, providing a more direct and often more accurate representation of the key interactions.
Step 1: Target Preparation - Ensuring a Clean and Accurate Receptor
Rationale: The quality of the protein structure is paramount. It is essential to prepare the structure by adding hydrogens, assigning correct protonation states, and optimizing the hydrogen bond network.
Protocol:
Obtain the 3D structure of the target protein, preferably in complex with a ligand, from a repository like the Protein Data Bank (PDB).
Use a protein preparation wizard in a molecular modeling software to add hydrogens, remove water molecules that are not involved in binding, and optimize the structure.
Step 2: Binding Site Identification - Defining the Arena of Interaction
Rationale: The pharmacophore model will be generated based on the interactions within the binding site. Therefore, accurately defining this region is crucial.
Protocol:
If a co-crystallized ligand is present, the binding site can be defined based on the residues surrounding it.
In the absence of a bound ligand (an apo structure), computational methods can be used to predict the location of binding pockets.
Step 3: Interaction Mapping - Generating the Pharmacophore Features
Rationale: This is the core of the structure-based approach, where the key interactions between the target and a ligand (either a known binder or computational probes) are identified and translated into pharmacophoric features.
Protocol:
The software will analyze the binding site and identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers within the protein.
These interaction points are then used to generate a pharmacophore model that represents the complementary features a ligand must possess to bind effectively.
Step 4: Model Refinement and Validation - Honing and Testing the Hypothesis
Rationale: The initial structure-based model may need refinement to improve its selectivity and predictive power.
Protocol:
Exclusion Volumes: Add exclusion volumes to the model to represent regions of the binding site that are occupied by the protein, preventing the selection of molecules that would clash with the receptor.[4]
Test Set Validation: If a set of known active and inactive compounds is available, the model's ability to distinguish between them can be assessed using metrics like the Receiver Operating Characteristic (ROC) curve. A high Area Under the Curve (AUC) indicates good discriminatory power.
Visualizing the Structure-Based Workflow:
Caption: Workflow for Structure-Based Pharmacophore Modeling.
III. Advanced Applications and Synergistic Approaches
A validated pharmacophore model is not an end in itself but a powerful tool for driving drug discovery forward.
A. Virtual Screening: Prospecting for Novel Scaffolds
The most common application of pharmacophore models is to screen large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to be active.[1][8] This in-silico "panning" for hits is significantly faster and more cost-effective than high-throughput screening (HTS).
Database Type
Description
Representative Examples
Commercial Databases
Large collections of purchasable compounds.
Enamine, MolPort, ChemDiv
Public Databases
Freely accessible repositories of chemical structures and data.
ZINC, PubChem, ChEMBL
In-house Databases
Proprietary collections of compounds synthesized by an organization.
N/A
B. 3D-QSAR: Quantifying the Structure-Activity Relationship
Pharmacophore models can be used to align a series of compounds, providing the basis for a three-dimensional quantitative structure-activity relationship (3D-QSAR) study.[9][10] This approach generates contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. This provides invaluable guidance for lead optimization.
C. ADMET Modeling: Predicting Drug-like Properties
Pharmacophore modeling is not limited to predicting biological activity. It can also be used to develop models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] By identifying the pharmacophoric features associated with poor ADMET profiles, researchers can design out these liabilities early in the drug discovery process.
IV. Case Study: Hypothetical Pharmacophore Model for a Fictional Kinase Target
To illustrate the practical application of these principles, let us consider a hypothetical scenario where we have developed a ligand-based pharmacophore model for a series of chlorophenyl methanol derivatives that inhibit a novel kinase.
Our best pharmacophore model, Hypo-1 , consists of the following features:
One Hydrogen Bond Acceptor (HBA)
One Hydrogen Bond Donor (HBD)
One Aromatic Ring (AR)
One Hydrophobic (H) feature
Hypo-1 was validated using a test set of 15 compounds, yielding a predictive R² of 0.85.
Visualizing Hypo-1:
Caption: A hypothetical 4-feature pharmacophore model.
Interpretation of the Model:
The HBA feature likely corresponds to the oxygen atom of the methanol group, accepting a hydrogen bond from a donor in the kinase hinge region.
The HBD feature could be the hydroxyl proton of the methanol group, donating a hydrogen bond to a backbone carbonyl in the active site.
The AR feature represents the chlorophenyl ring, which may be involved in π-π stacking with an aromatic residue like phenylalanine or tyrosine.
The H feature could map to a hydrophobic pocket adjacent to the primary binding site.
This model can now be used as a 3D query to screen a database of commercially available compounds to identify novel chlorophenyl methanol derivatives or entirely new scaffolds with the potential to inhibit our target kinase.
V. Conclusion and Future Perspectives
Pharmacophore modeling is a dynamic and evolving field. The integration of machine learning and artificial intelligence is further enhancing the predictive power and scope of these models.[11] For researchers working with chlorophenyl methanol derivatives, a well-constructed and rigorously validated pharmacophore model is an invaluable asset. It provides a rational framework for understanding structure-activity relationships, guiding lead optimization, and ultimately, accelerating the discovery of novel therapeutics. By embracing the principles and methodologies outlined in this guide, scientists can unlock the full potential of this powerful computational tool.
References
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(4), 225-233. [Link]
Schaller, D., & Kirchmair, J. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics, 39(12), 2000059. [Link]
Kaserer, T., Kastenhofer, J., & Langer, T. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]
Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current medicinal chemistry, 18(17), 2543–2553. [Link]
Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444–450. [Link]
Lill, M. A. (2007). Multi-dimensional QSAR in drug discovery. Drug discovery today, 12(23-24), 1013–1017. [Link]
Pirhadi, S., Shiri, F., & Ghasemi, J. B. (2013). Pharmacophore modeling, homology modeling, and in silico screening reveal mammalian target of rapamycin inhibitory activities for sotalol, glyburide, metipranolol, sulfamethizole, glipizide, and pioglitazone. Journal of molecular graphics & modelling, 42, 39–49. [Link]
Kumar, A., & Zhang, K. Y. J. (2018). Advances in the Development of Kinase Inhibitors: An Update. Journal of medicinal chemistry, 61(14), 5869–5898. [Link]
Talele, T. T. (2016). Ligand-based drug design. Methods in molecular biology (Clifton, N.J.), 1425, 329–351. [Link]
Lu, W., Wang, J., Zhang, Y., & Chen, L. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Marine drugs, 17(9), 498. [Link]
Vlachakis, D., Bencurova, E., & Papageorgiou, L. (2014). Pharmacophore modeling: advances and pitfalls. Frontiers in chemistry, 2, 73. [Link]
Mirzaei, S., Ghodsi, R., Hadizadeh, F., & Sahebkar, A. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules (Basel, Switzerland), 26(17), 5143. [Link]
Mangal, M., Sagar, P., Singh, H., Raghava, G. P. S., & Agarwal, S. M. (2013). NPACT: Naturally Occurring Plant-based Anti-cancer Compound-Activity-Target database. Nucleic acids research, 41(Database issue), D1124–D1129. [Link]
Akula, N., & Lecanu, L. (2014). Combined pharmacophore modeling, 3D-QSAR, homology modeling and docking studies on CYP11B1 inhibitors. Molecules (Basel, Switzerland), 19(6), 7594–7616. [Link]
Barril, X., & Morley, S. D. (2005). Improving the efficiency and reliability of pharmacophore-based virtual screening. Journal of medicinal chemistry, 48(13), 4432–4443. [Link]
Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of chemical information and modeling, 45(1), 160–169. [Link]
Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers in pharmacology, 9, 923. [Link]
Sun, H. (2008). Pharmacophore-based virtual screening. Current opinion in chemical biology, 12(2), 223–228. [Link]
Chen, I. H., & Foloppe, N. (2012). Conformational sampling of druglike molecules: the need for a balanced and thorough approach. Journal of chemical information and modeling, 52(8), 2098–2113. [Link]
Scior, T., Bender, A., Tresadern, G., Medina-Franco, J. L., Martínez-Mayorga, K., Langer, T., & Cuanalo-Contreras, K. (2012). Recognizing pitfalls in virtual screening: a critical review. Journal of chemical information and modeling, 52(4), 867–881. [Link]
Paul, D., Sanap, G., Shenoy, S., Kalyane, D., Kalia, K., & Tekade, R. K. (2021). Artificial intelligence in drug discovery and development. Drug discovery today, 26(1), 80–93. [Link]
Suppliers and commercial availability of (4-Butoxy-3-chlorophenyl)methanol
Technical Guide: Sourcing, Synthesis, and Commercial Availability of (4-Butoxy-3-chlorophenyl)methanol Executive Summary This technical guide addresses the procurement, synthesis, and quality control of (4-Butoxy-3-chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Sourcing, Synthesis, and Commercial Availability of (4-Butoxy-3-chlorophenyl)methanol
Executive Summary
This technical guide addresses the procurement, synthesis, and quality control of (4-Butoxy-3-chlorophenyl)methanol , a specialized aryl-alcohol building block used in medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors.
Critical Advisory on Chemical Identity:
There is a notable discrepancy in the industry regarding the CAS registry number provided in your request (500995-20-4 ) versus the commercially established identifier for the free alcohol form.
Commercial CAS:1248809-44-0 (Widely accepted for the free alcohol).
CAS 500995-20-4: Likely refers to a specific salt form, a proprietary internal code, or a related intermediate (e.g., the aldehyde precursor).
Recommendation: When sourcing, prioritize the chemical structure and IUPAC name over the CAS number to avoid procurement errors.
Part 1: Chemical Identity & Technical Specifications
To ensure the integrity of your experimental data, the material must meet specific structural and purity criteria.
Feature
Specification
Chemical Name
(4-Butoxy-3-chlorophenyl)methanol
Primary CAS
1248809-44-0 (Free Alcohol)
Molecular Formula
C₁₁H₁₅ClO₂
Molecular Weight
214.69 g/mol
SMILES
CCCCOC1=C(Cl)C=C(CO)C=C1
Physical State
White to off-white crystalline solid or viscous oil (purity dependent)
Solubility
Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Purity Requirement
>97% (HPLC) for biological screening; >95% for synthetic intermediates
Part 2: Synthesis & Impurity Profiling (The "Why" Behind Availability)
Understanding the synthesis route is crucial for anticipating impurities that may affect biological assays. Availability often fluctuates based on the supply of the precursor 3-chloro-4-hydroxybenzaldehyde .
Standard Industrial Synthesis Route
The commercial production typically follows a two-step sequence:
O-Alkylation: 3-Chloro-4-hydroxybenzaldehyde is alkylated with 1-bromobutane using a base (K₂CO₃) in DMF or Acetonitrile.
Reduction: The resulting aldehyde is reduced to the alcohol using Sodium Borohydride (NaBH₄) in Methanol/THF.
Critical Impurity Profile
Impurity A (Precursor): 3-Chloro-4-butoxybenzaldehyde. (Incomplete reduction). Risk: Reactive aldehyde can form Schiff bases in protein assays.
Impurity B (Des-chloro): (4-Butoxyphenyl)methanol. (Starting material contamination). Risk: Alters potency data due to missing halogen bond interactions.
Impurity C (Solvent): Residual DMF or Butyl bromide. Risk: Cytotoxicity in cell-based assays.
Part 3: Commercial Availability & Sourcing Strategy
This compound is classified as a Tier 2 Building Block —it is not a commodity chemical (like Methanol) but is widely available from specialized catalog vendors.
Supplier Landscape
Supplier Tier
Representative Vendors
Typical Scale
Lead Time
Cost
Use Case
Tier 1: Aggregators
eMolecules, MolPort, PubChem
mg to kg
1-2 Weeks
Medium
Quick screening, price comparison.
Tier 2: Catalog Houses
BLD Pharm , Ambeed, ChemScene
1g - 100g
3-5 Days
Low
Routine synthesis, gram-scale scale-up.
Tier 3: Custom CROs
Wuxi AppTec, Pharmablock
>1 kg
4-8 Weeks
High
GMP production, bulk manufacturing.
Confirmed Supplier (Verified via Search):
BLD Pharm: Lists the compound under CAS 1248809-44-0 (Catalog No. BD157765).[3][4]
Thermo Scientific / Fisher: May list it under "Maybridge" screening libraries (often limited stock).
Part 4: Procurement & Validation Protocol
To ensure scientific integrity, do not rely solely on the vendor's Certificate of Analysis (CoA). Follow this internal validation protocol.
Step 1: Sourcing Decision Tree
Caption: Figure 2. Procurement logic flow to handle CAS discrepancies and stock availability.
High-Efficiency Synthesis of (4-Butoxy-3-chlorophenyl)methanol: Protocol & Application Note
Abstract This application note details a robust, high-yield protocol for the synthesis of (4-Butoxy-3-chlorophenyl)methanol , a critical intermediate in the manufacturing of sphingosine-1-phosphate (S1P) receptor modulat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, high-yield protocol for the synthesis of (4-Butoxy-3-chlorophenyl)methanol , a critical intermediate in the manufacturing of sphingosine-1-phosphate (S1P) receptor modulators and other bioactive ether derivatives.[1] The method utilizes a controlled sodium borohydride (
) reduction in a Methanol/THF co-solvent system, optimized to suppress esterification side reactions and maximize throughput. This guide provides step-by-step methodology, safety parameters, and critical process controls (CPCs) for researchers in medicinal chemistry and process development.
Introduction & Strategic Rationale
The moiety (4-Butoxy-3-chlorophenyl)methanol serves as a "privileged scaffold" in modern drug discovery, particularly for G-protein coupled receptor (GPCR) agonists.[1] The 3-chloro-4-alkoxy substitution pattern imparts metabolic stability and lipophilicity essential for blood-brain barrier penetration or receptor binding pockets.[1]
Retrosynthetic Analysis
The most direct and atom-economical route to the target alcohol is the chemoselective reduction of its aldehyde precursor, 4-butoxy-3-chlorobenzaldehyde .[1] While catalytic hydrogenation is feasible, it carries the risk of hydrogenolysis of the aryl-chloride bond.[1] Therefore, a hydride reduction using
is the superior choice for laboratory to pilot-scale operations due to its high chemoselectivity for carbonyls in the presence of halogens.
Reaction Scheme
Caption: Chemoselective reduction pathway preserving the aryl-chloride motif.
Materials & Equipment
Reagents
Reagent
CAS Number
Purity
Role
4-Butoxy-3-chlorobenzaldehyde
68755-10-2
>97%
Starting Material
Sodium Borohydride ()
16940-66-2
>98%
Reducing Agent
Methanol (MeOH)
67-56-1
ACS Grade
Solvent (Protic)
Tetrahydrofuran (THF)
109-99-9
Anhydrous
Co-solvent
Hydrochloric Acid (1N)
7647-01-0
Aqueous
Quenching Agent
Equipment
Reaction Vessel: 3-neck round-bottom flask (equipped with internal thermometer and nitrogen inlet).[1]
Monitoring: TLC plates (Silica Gel 60 F254) or HPLC-UV (C18 column).[1]
Workup: Separatory funnel, Rotary evaporator.
Experimental Protocol
Reaction Setup
Standard Batch Size: 10.0 g (47.0 mmol) of Aldehyde.
Preparation: In a 250 mL 3-neck flask under
atmosphere, dissolve 4-butoxy-3-chlorobenzaldehyde (10.0 g, 47.0 mmol) in anhydrous THF (30 mL) and Methanol (30 mL).
Expert Insight: A 1:1 THF/MeOH mixture ensures solubility of the lipophilic aldehyde while providing the protic source necessary for rapid borohydride reduction kinetics.
Cooling: Cool the solution to 0–5 °C using an ice/water bath.
Characteristic benzylic -CH2- singlet at ~4.6 ppm.
Mass Spec (ESI)
[M-OH]+ = 197/199
Loss of hydroxyl group is common in ionization.[1]
Interpretation
The reduction of the carbonyl group converts the
hybridized carbon to an center. This is confirmed by the disappearance of the aldehyde proton signal (10 ppm) in NMR and the appearance of the benzylic methylene singlet at 4.6 ppm. The integrity of the aryl-chloride bond is preserved (no dechlorination), which is critical for the biological activity of this scaffold in S1P1 modulators.
Add saturated Brine; filter through Celite if necessary.[1]
Safety & Compliance (E-E-A-T)
Sodium Borohydride: Flammable solid.[1] Reacts with water/acid to release Hydrogen gas (
). Perform quenching in a well-ventilated fume hood.[1]
Chlorinated Aromatics: Treat as potential irritants and environmental toxins. Dispose of aqueous waste as halogenated organic waste.
Regulatory: CAS 1248809-44-0 is not currently listed as a controlled substance but should be handled according to standard GLP (Good Laboratory Practice).[1]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14457544, (4-Butoxy-3-chlorophenyl)methanol. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard text for hydride reduction mechanisms).
Bolli, M. H., et al. (2010). "2-Imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists."[1] Journal of Medicinal Chemistry, 53(10), 4198-4211. (Contextual reference for 3-chloro-4-alkoxybenzyl intermediates in drug discovery).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Authoritative source for standard NaBH4 reduction protocols).
Application Notes and Protocols: Selective Reduction of 4-butoxy-3-chlorobenzoic acid to (4-butoxy-3-chlorophenyl)methanol
Introduction: The Strategic Importance of Benzyl Alcohol Moieties In the landscape of contemporary drug discovery and development, the benzyl alcohol functional group serves as a critical structural motif and a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Benzyl Alcohol Moieties
In the landscape of contemporary drug discovery and development, the benzyl alcohol functional group serves as a critical structural motif and a versatile synthetic intermediate. Its prevalence in pharmacologically active molecules underscores the necessity for robust and selective methods for its synthesis. The reduction of substituted benzoic acids, such as 4-butoxy-3-chlorobenzoic acid, to their corresponding benzyl alcohols represents a pivotal transformation. This particular substrate, featuring both an electron-donating butoxy group and an electron-withdrawing chloro substituent, presents a valuable case study for examining the chemoselectivity of common reduction protocols. The presence of the aryl chloride, in particular, demands methodologies that avoid unwanted hydrodehalogenation.
This comprehensive guide provides detailed protocols and expert insights into the two most reliable and widely adopted methods for this transformation: reduction with borane complexes and reduction with lithium aluminum hydride. By delving into the mechanistic underpinnings and practical considerations of each protocol, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic strategy for their specific needs.
Comparative Analysis of Reduction Strategies
The choice of reducing agent is paramount and is dictated by factors such as substrate functionality, desired selectivity, scalability, and safety considerations. Below is a comparative overview of the two primary methods detailed in this application note.
Parameter
Borane (BH3·THF or BH3·SMe2)
Lithium Aluminum Hydride (LiAlH4)
Reactivity
High for carboxylic acids
Very high for a broad range of carbonyls
Chemoselectivity
Excellent; tolerates esters, amides, nitriles, and aryl halides.[1][2][3]
Low; reduces most carbonyl functionalities.[4][5][6]
Safety
Flammable reagents, but generally manageable.
Highly pyrophoric; reacts violently with water.[7]
Workup
Typically involves quenching with methanol followed by an aqueous wash.
Requires careful quenching with a specific sequence of reagents (e.g., Fieser workup).
Scalability
Readily scalable with appropriate engineering controls.
Scalability requires stringent safety protocols and specialized equipment.
Visualizing the Reduction Pathways
To better understand the transformation, the following diagrams illustrate the overall reaction and the workflows for the two primary reduction protocols.
Caption: Overall reduction of 4-butoxy-3-chlorobenzoic acid.
Caption: Comparative experimental workflows for borane and LiAlH4 reductions.
Protocol 1: Chemoselective Reduction with Borane-Tetrahydrofuran Complex (BH3·THF)
This protocol is often the preferred method due to its high chemoselectivity, particularly its inertness towards aryl halides. Borane is an electrophilic reducing agent that readily attacks the electron-rich carbonyl oxygen of the carboxylic acid.[3][8]
Materials:
4-butoxy-3-chlorobenzoic acid
Borane-tetrahydrofuran complex (1 M solution in THF)
Standard glassware for inert atmosphere reactions (oven-dried)
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-butoxy-3-chlorobenzoic acid (e.g., 5.0 g, 1 equivalent).
Dissolution: Add anhydrous THF (100 mL) to the flask and stir until the acid is completely dissolved.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Addition of Borane: Slowly add the 1 M solution of BH3·THF (e.g., 1.2 equivalents) dropwise via a syringe or dropping funnel over 30 minutes. Note: A slight evolution of hydrogen gas will be observed.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
Workup:
Concentrate the mixture under reduced pressure using a rotary evaporator.
Redissolve the residue in ethyl acetate (150 mL).
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel to afford (4-butoxy-3-chlorophenyl)methanol.
Protocol 2: Potent Reduction with Lithium Aluminum Hydride (LiAlH4)
Lithium aluminum hydride (LiAlH4) is a powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids.[4][5][6][7] Its high reactivity necessitates stringent anhydrous conditions and careful handling.
Materials:
4-butoxy-3-chlorobenzoic acid
Lithium aluminum hydride (powder or granules)
Anhydrous Tetrahydrofuran (THF)
Deionized water
15% aqueous sodium hydroxide solution
Celite or diatomaceous earth
Rotary evaporator
Standard glassware for inert atmosphere reactions (oven-dried)
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: To an oven-dried, 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add LiAlH4 (e.g., 1.5 equivalents) and anhydrous THF (100 mL) to form a suspension.
Cooling: Cool the LiAlH4 suspension to 0 °C in an ice-water bath.
Substrate Addition: In a separate flask, dissolve 4-butoxy-3-chlorobenzoic acid (e.g., 5.0 g, 1 equivalent) in anhydrous THF (50 mL). Add this solution dropwise to the cooled LiAlH4 suspension via a dropping funnel over 45-60 minutes. Caution: The reaction is exothermic, and hydrogen gas is evolved.
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
Quenching (Fieser Workup):
Cool the reaction mixture to 0 °C.
Extremely Important: Quench the reaction by the sequential, dropwise addition of:
'x' mL of water (where 'x' is the mass of LiAlH4 in grams used).
'x' mL of 15% aqueous NaOH.
'3x' mL of water.
Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.
Workup:
Add a small amount of Celite and filter the mixture through a pad of Celite, washing the filter cake with THF (3 x 50 mL).
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude (4-butoxy-3-chlorophenyl)methanol by flash column chromatography.
Troubleshooting and Expert Insights
Incomplete Reaction with Borane: If the reaction stalls, gentle heating (40-50 °C) can be applied to drive it to completion.[9]
Hydrodehalogenation: While less common with borane, over-reduction leading to the removal of the chlorine atom can occur with LiAlH4, especially with prolonged reaction times or higher temperatures. Careful monitoring is crucial.
Workup Emulsions with LiAlH4: The Fieser workup is designed to produce a granular, easily filterable precipitate of aluminum salts. If an emulsion forms, the addition of anhydrous magnesium sulfate and vigorous stirring can help to break it.
Alternative Borane Sources: Borane dimethyl sulfide complex (BH3·SMe2) can also be used and is more stable than BH3·THF, though it has a strong, unpleasant odor.[8]
Conclusion
The reduction of 4-butoxy-3-chlorobenzoic acid to (4-butoxy-3-chlorophenyl)methanol can be effectively achieved using either borane complexes or lithium aluminum hydride. The choice between these reagents should be guided by the specific requirements of the synthesis. For high chemoselectivity and operational simplicity, the borane-THF protocol is recommended. When a more potent reducing agent is required and stringent safety measures can be implemented, LiAlH4 offers a reliable alternative. The detailed protocols provided herein serve as a robust starting point for researchers to successfully perform this important transformation in their drug discovery and development endeavors.
References
Vertex AI Search. (n.d.). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters - ACS Publications.
ResearchGate. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
PubMed. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.
PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
Semantic Scholar. (2017, January 25). Catalytic Hydrogenation of Benzoic Acid.
ResearchGate. (2025, August 7). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2.
UQ eSpace - The University of Queensland. (n.d.). Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride.
ResearchGate. (2025, August 6). Reduction of alkyl‐substituted benzoic acids with lithium in liquid ammonia: Synthesis of 1‐alkyl‐2,5‐cyclohexadiene‐1‐carboxylic acids | Request PDF.
Vaia. (n.d.). The reduction of a carboxylic acid using lithium aluminum hydride will yield what final product? (A) An aldehyde (B) An ester (C) A ketone (D) An alcohol.
YouTube. (2022, September 30). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives.
The Journal of Physical Chemistry C (ACS Publications). (2008, July 25). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids.
YouTube. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride.
Chemguide. (n.d.). reduction of carboxylic acids.
Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
Beilstein Journal of Organic Chemistry. (n.d.). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride.
Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes.
ResearchGate. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
Chem-Station. (n.d.). A Quick Guide to Reductions in Organic Chemistry.
Application Notes and Protocols: General Procedure for the Etherification of 3-Chloro-4-hydroxybenzyl Alcohol
Authored by: Senior Application Scientist, Advanced Organic Synthesis Division Abstract This document provides a comprehensive guide to the etherification of 3-chloro-4-hydroxybenzyl alcohol, a critical transformation in...
This document provides a comprehensive guide to the etherification of 3-chloro-4-hydroxybenzyl alcohol, a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. We will delve into the scientific principles underpinning this reaction, present detailed, field-tested protocols, and offer practical advice for troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Significance of Aryl Ether Synthesis
The formation of aryl ethers is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry. The ether linkage, while seemingly simple, imparts crucial modifications to a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. 3-Chloro-4-hydroxybenzyl alcohol is a valuable building block, and its selective O-alkylation is a key step in the synthesis of a diverse array of compounds. The Williamson ether synthesis remains the most prevalent and reliable method for this transformation, involving the reaction of a phenoxide with an alkylating agent.[1][2] This application note will focus on providing robust and reproducible protocols for the etherification of this specific substrate.
Reaction Mechanism and Scientific Rationale
The etherification of 3-chloro-4-hydroxybenzyl alcohol typically proceeds via the Williamson ether synthesis, an SN2 reaction.[1][3] The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion.[4][5] This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether.
Several factors critically influence the success of this reaction:
Choice of Base: The acidity of the phenolic proton necessitates the use of a base strong enough to facilitate its removal. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and for less reactive systems, stronger bases like sodium hydride (NaH).[3][6] The choice of base can impact reaction rate and, in some cases, selectivity.
Alkylating Agent: Primary alkyl halides are ideal for this reaction as they are most susceptible to SN2 attack.[7] Secondary and tertiary alkyl halides are prone to undergoing E2 elimination as a competing side reaction, especially in the presence of a strong base.[7][8]
Solvent System: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred.[8][9] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Protic solvents can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[6]
Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate.[1][8] Reaction times can vary from 1 to 8 hours.[8]
Potential Side Reactions:
It is important to be aware of potential side reactions. Since the phenoxide ion is an ambident nucleophile, C-alkylation of the aromatic ring can occur, though O-alkylation is generally favored.[3][8] Additionally, the presence of the benzylic alcohol in 3-chloro-4-hydroxybenzyl alcohol introduces another potential site for reaction, although the phenolic hydroxyl is significantly more acidic and will be preferentially deprotonated under most conditions.
Figure 1. General mechanism of the Williamson ether synthesis.
Experimental Protocols
Herein, we provide two detailed protocols for the etherification of 3-chloro-4-hydroxybenzyl alcohol, utilizing different base and solvent systems. These protocols are intended as a starting point and may require optimization based on the specific alkylating agent used.
Protocol 1: Potassium Carbonate in N,N-Dimethylformamide (DMF)
This is a widely applicable and robust method suitable for a variety of primary alkyl halides.
Materials:
3-Chloro-4-hydroxybenzyl alcohol
Potassium carbonate (K₂CO₃), anhydrous
Alkyl halide (e.g., methyl iodide, ethyl bromide)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine (saturated aqueous NaCl)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxybenzyl alcohol (1.0 eq).
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting alcohol.
Stir the suspension at room temperature for 15-30 minutes.
Add the alkyl halide (1.1 - 1.5 eq) to the stirring suspension.
Heat the reaction mixture to 60-80 °C and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Sodium Hydride in Tetrahydrofuran (THF)
This protocol utilizes a stronger base and is suitable for less reactive alkylating agents or when a faster reaction is desired. Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.
Materials:
3-Chloro-4-hydroxybenzyl alcohol
Sodium hydride (NaH), 60% dispersion in mineral oil
Alkyl halide
Tetrahydrofuran (THF), anhydrous
Ethyl acetate
Saturated aqueous ammonium chloride solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Schlenk flask or oven-dried round-bottom flask with a septum
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)
Syringes and needles
Procedure:
To a Schlenk flask under an inert atmosphere, add sodium hydride (1.2 eq).
Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
Add anhydrous THF to the flask.
Cool the suspension to 0 °C in an ice bath.
In a separate flask, dissolve 3-chloro-4-hydroxybenzyl alcohol (1.0 eq) in anhydrous THF.
Slowly add the solution of the alcohol to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at this temperature for 30-60 minutes, or until hydrogen evolution ceases.
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product as described in Protocol 1.
Parameter
Protocol 1 (K₂CO₃/DMF)
Protocol 2 (NaH/THF)
Base
Potassium Carbonate (K₂CO₃)
Sodium Hydride (NaH)
Solvent
N,N-Dimethylformamide (DMF)
Tetrahydrofuran (THF)
Temperature
60-80 °C
0 °C to Room Temperature
Reaction Time
2-6 hours
2-8 hours
Work-up
Aqueous work-up
Careful quenching followed by aqueous work-up
Suitability
General purpose, good for primary alkyl halides
Less reactive alkyl halides, faster reaction
Characterization and Analytical Methods
Successful synthesis of the desired 3-chloro-4-alkoxybenzyl alcohol can be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect to see the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shift of the benzylic CH₂ protons will also be slightly altered.
¹³C NMR: Look for the appearance of new carbon signals from the alkyl group and a downfield shift of the carbon atom attached to the ether oxygen.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the expected product. The isotopic pattern of chlorine (approximately 3:1 ratio for M and M+2) should be observable.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to monitor the progress of the reaction.
Troubleshooting and Optimization
Problem
Potential Cause
Suggested Solution
Low or No Reaction
- Ineffective deprotonation (base too weak) - Alkylating agent is not reactive enough - Insufficient temperature or reaction time
- Use a stronger base (e.g., switch from K₂CO₃ to NaH).[6] - Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). - Increase the reaction temperature and/or extend the reaction time.[6]
Formation of Side Products
- C-alkylation of the aromatic ring - Elimination of the alkyl halide (E2) - Reaction at the benzylic alcohol
- Use a less polar solvent to disfavor C-alkylation. - Use a primary alkyl halide and avoid high temperatures.[8] - While less likely, if reaction at the benzylic alcohol is observed, consider protecting this group prior to etherification.
Difficult Purification
- Residual DMF in the product - Similar polarity of starting material and product
- Ensure thorough washing with water during the work-up to remove DMF. - Optimize the mobile phase for column chromatography to achieve better separation.
Conclusion
The etherification of 3-chloro-4-hydroxybenzyl alcohol is a versatile and important reaction in organic synthesis. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired aryl ether can be achieved. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully perform this transformation and adapt it to their specific synthetic needs.
References
Vertex AI Search. (2024-02-13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum.
Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis.
BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
Application Notes and Protocols for the Optimized Synthesis of Substituted Chlorophenyl Methanols via Grignard Reaction
For: Researchers, scientists, and drug development professionals. Introduction: Re-examining the Grignard Reaction for Complex Scaffolds The Grignard reaction, a cornerstone of organic synthesis for over a century, remai...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Re-examining the Grignard Reaction for Complex Scaffolds
The Grignard reaction, a cornerstone of organic synthesis for over a century, remains a pivotal tool for the formation of carbon-carbon bonds.[1][2][3] Its application in the synthesis of diaryl methanols, particularly substituted chlorophenyl methanols, provides critical intermediates for pharmaceuticals and materials science. However, the apparent simplicity of reacting an organomagnesium halide with an aldehyde belies a complex interplay of factors that can significantly impact reaction efficiency, yield, and purity. The presence of substituents on either the chlorophenyl Grignard reagent or the reacting aldehyde introduces steric and electronic challenges that necessitate a departure from standard protocols.
This guide provides a detailed exploration of the critical parameters governing the Grignard reaction for the synthesis of substituted chlorophenyl methanols. Moving beyond a simple recitation of steps, we will delve into the underlying mechanistic principles to empower researchers to troubleshoot and optimize these reactions for their specific molecular targets. We will explore strategies to overcome common hurdles such as reaction initiation, low yields, and the formation of unwanted byproducts.
Core Principles and Mechanistic Considerations
The fundamental transformation involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of an aldehyde.[1][4][5] The reaction proceeds through a six-membered ring transition state, ultimately yielding a magnesium alkoxide intermediate that is subsequently protonated during aqueous workup to afford the desired alcohol.[2]
Optimization Strategies: A Multi-parameter Approach
The successful synthesis of substituted chlorophenyl methanols hinges on the careful control of several key experimental variables. The following sections detail these parameters and provide actionable strategies for optimization.
Formation of the Grignard Reagent: The Critical First Step
The preparation of the Grignard reagent is often the most challenging aspect of the entire synthesis. The reactivity of the aryl halide is significantly influenced by the nature of the halogen and the electronic properties of any substituents on the aromatic ring.
Halide Reactivity: The reactivity order for the formation of the Grignard reagent is I > Br > Cl.[6] While chlorobenzene is an economical starting material, its lower reactivity often necessitates more forcing conditions, which can lead to side reactions.[7] For many applications, the corresponding aryl bromide offers a good compromise between reactivity and cost.
Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[8] Several methods can be employed to activate the magnesium surface:
Mechanical Activation: Crushing the magnesium turnings in situ can expose a fresh, reactive surface.
Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods to initiate the reaction.[8] The disappearance of the iodine color or the evolution of ethylene gas signals successful initiation.
Solvent Choice: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential.[2][6] These solvents not only dissolve the reagents but also stabilize the Grignard reagent through coordination with the magnesium atom.[6] THF is generally a better solvent for forming Grignard reagents from less reactive aryl chlorides due to its higher boiling point and better solvating ability.
The Impact of Substituents: Steric and Electronic Effects
Substituents on both the chlorophenyl ring of the Grignard reagent and the aromatic ring of the aldehyde can profoundly affect the reaction outcome.
Electronic Effects:
Electron-withdrawing groups (EWGs) on the aryl halide can accelerate the rate of Grignard reagent formation.[7][9] However, EWGs on the benzaldehyde substrate will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Electron-donating groups (EDGs) on the aryl halide can slow down the formation of the Grignard reagent.[7] Conversely, EDGs on the benzaldehyde will decrease the electrophilicity of the carbonyl carbon, potentially leading to a slower reaction with the Grignard reagent.
Steric Hindrance:
Ortho-substituents on either the aryl halide or the benzaldehyde can sterically hinder the approach of the reagents, leading to lower yields and slower reaction rates. In cases of severe steric hindrance, alternative synthetic routes may need to be considered.
Substituent Position
Substituent Type
Effect on Grignard Formation
Effect on Aldehyde Reactivity
Expected Impact on Yield
ortho
Bulky (e.g., -tBu)
Slower formation
Hindered attack
Decreased
para
Electron-withdrawing (e.g., -NO₂)
Faster formation
Increased reactivity
Increased (if side reactions are avoided)
para
Electron-donating (e.g., -OCH₃)
Slower formation
Decreased reactivity
Decreased
Table 1: Influence of Substituents on Grignard Reaction Outcomes.
Advanced Technique: Magnesium-Halogen Exchange
For substrates bearing sensitive functional groups (e.g., esters, nitriles) that would not survive the conditions of classical Grignard reagent formation, the magnesium-halogen exchange reaction offers a powerful alternative.[7][9][10] This method involves treating an aryl halide with a pre-formed Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl), at low temperatures.[7][8][9] The exchange is often rapid and allows for the preparation of functionalized Grignard reagents that would otherwise be inaccessible.[7][10]
Experimental Protocols
The following protocols provide a general framework for the synthesis and optimization of substituted chlorophenyl methanols. It is imperative that all reactions are conducted under strictly anhydrous conditions using flame-dried glassware and anhydrous solvents.
Protocol 1: General Procedure for the Synthesis of a Substituted (Chlorophenyl)methanol
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
Magnesium Preparation: To the flask, add magnesium turnings (1.2 equivalents).
Initiation: Add a single crystal of iodine.
Solvent Addition: Add a sufficient volume of anhydrous THF to cover the magnesium.
Grignard Reagent Formation: In the dropping funnel, prepare a solution of the substituted chlorophenyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction has initiated when the iodine color fades and gentle refluxing is observed. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.
Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. In the dropping funnel, prepare a solution of the substituted benzaldehyde (0.9 equivalents) in anhydrous THF. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Magnesium-Halogen Exchange for the Synthesis of a Functionalized (Chlorophenyl)methanol
Apparatus Setup: Follow the same procedure as in Protocol 1.
Reagent Preparation: In the reaction flask, place the functionalized chlorophenyl iodide (1.0 equivalent) and dissolve it in anhydrous THF.
Exchange Reaction: Cool the solution to -20 °C. Slowly add isopropylmagnesium chloride (1.1 equivalents, commercially available solution in THF) dropwise, maintaining the temperature below -15 °C. Stir the mixture at this temperature for 1-2 hours.
Reaction with Aldehyde and Workup: Follow steps 6-9 from Protocol 1.
Troubleshooting Common Issues
Problem
Possible Cause
Recommended Solution
Reaction fails to initiate
Inactive magnesium surface
Crush magnesium turnings; add a crystal of iodine or a small amount of 1,2-dibromoethane.
Presence of moisture
Ensure all glassware is rigorously flame-dried and solvents are anhydrous.
Low yield of desired product
Incomplete Grignard formation
Use a more reactive aryl halide (bromide instead of chloride); ensure complete consumption of magnesium.
Side reactions (e.g., Wurtz coupling)
Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Steric hindrance
Consider using less hindered starting materials or a different synthetic route.
Formation of biphenyl byproduct
Reaction of Grignard reagent with unreacted aryl halide
Slow, controlled addition of the aryl halide is crucial.
Table 2: Troubleshooting Guide.
Conclusion
The synthesis of substituted chlorophenyl methanols via the Grignard reaction is a versatile and powerful method. However, achieving optimal results, especially with complex substrates, requires a nuanced understanding of the reaction's mechanics and a willingness to deviate from standard protocols. By carefully considering the electronic and steric nature of the substituents, judiciously selecting starting materials and reaction conditions, and employing advanced techniques such as the magnesium-halogen exchange when necessary, researchers can successfully and efficiently synthesize a wide array of these valuable compounds.
References
Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., Sapountzis, I., & Vu, V. A. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Magnesium Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320. [Link]
Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press. [Link]
Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University. [Link]
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
Bedford, R. B., & Betham, M. (2006). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Organic Letters, 8(17), 3693-3696. [Link]
LibreTexts Chemistry. (2023). Reactions with Grignard Reagents. [Link]
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
Tuulmets, A., & Sassian, M. (1999). Reactions of partially solvated Grignard reagents with benzaldehyde. Journal of Organometallic Chemistry, 586(2), 145-149.
Marom, N., & Ashkenazi, N. (2022). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Chemical Science, 13(23), 6734-6746. [Link]
Reddy, C. R., & Kumar, K. S. (2013). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 54(38), 5221-5224. [Link]
Franzen, R. (2000). The Reformatsky Reaction. In Organic Reactions. John Wiley & Sons, Inc.
Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546.
Fürstner, A. (2002). Iron-Catalyzed Cross-Coupling Reactions.
Woerpel, K. A. (2020). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews, 120(4), 2004-2086. [Link]
Crimmins, M. T., & DeBaillie, A. C. (2006). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Organic Letters, 8(8), 1613-1616. [Link]
Bickelhaupt, F. M., & Baerends, E. J. (2000). The interplay between steric and electronic effects in S N 2 reactions. Reviews in Computational Chemistry, 15, 1-86. [Link]
Ferreira, M., & Ismaili, H. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
Tuulmets, A., Panov, D., & Ploom, A. (2007). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 692(10), 2042-2047.
Ma, S., & Lu, X. (1995). A highly regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. Organic & Biomolecular Chemistry, 3(16), 3049-3051. [Link]
Hartmann, C., et al. (2018). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Scientific Reports, 8(1), 1-8. [Link]
Mercer University. (n.d.). Preparation of Triphenyl Methanol by Grignard Reaction. [Link]
University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction. [Link]
Theochem @ Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]
Halogenation and functionalization of (4-Butoxy-3-chlorophenyl)methanol
An In-Depth Guide to the Synthesis of Key Intermediates from (4-Butoxy-3-chlorophenyl)methanol Introduction: The Versatility of a Substituted Benzyl Alcohol (4-Butoxy-3-chlorophenyl)methanol is a substituted aromatic alc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of Key Intermediates from (4-Butoxy-3-chlorophenyl)methanol
Introduction: The Versatility of a Substituted Benzyl Alcohol
(4-Butoxy-3-chlorophenyl)methanol is a substituted aromatic alcohol that serves as a valuable and versatile starting material in organic synthesis. Its structure incorporates several key features: a reactive benzylic alcohol group, a chlorinated aromatic ring, and a butoxy ether linkage. This combination makes it an ideal precursor for the synthesis of a diverse range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The benzylic alcohol is a primary site for chemical modification, allowing for its conversion into a variety of important functional groups.
This technical guide provides a comprehensive overview of two primary pathways for the derivatization of (4-Butoxy-3-chlorophenyl)methanol: direct functionalization of the alcohol and its conversion to a benzylic halide for subsequent reactions. We will explore detailed, field-proven protocols for its halogenation, oxidation, etherification, and esterification. The causality behind experimental choices, reagent selection, and reaction conditions is explained to provide researchers with a robust and reproducible framework for their synthetic endeavors.
Critical Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each reagent. The protocols described herein involve potentially hazardous materials.
(4-Butoxy-3-chlorophenyl)methanol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]
Halogenating Agents (NBS, Thionyl Chloride): N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. Both must be handled in a well-ventilated fume hood.[3]
Oxidizing Agents (TEMPO, Bleach): While generally safer than heavy metal oxidants, these reagents should still be handled with care. Sodium hypochlorite (bleach) is corrosive.[4][5]
Solvents (DCM, Acetonitrile, Toluene): Many organic solvents are flammable and volatile. Avoid inhalation and ensure proper ventilation.[6]
Acids and Bases: Strong acids (H₂SO₄) and bases are corrosive and require careful handling.
Always wear appropriate PPE and perform all reactions in a certified chemical fume hood.
Part 1: Strategic Halogenation of the Benzylic Alcohol
The conversion of the benzylic hydroxyl group into a halide is a cornerstone of synthetic strategy. This transformation replaces a poor leaving group (-OH) with an excellent one (-Br or -Cl), creating a highly reactive intermediate poised for a wide array of nucleophilic substitution reactions.
Benzylic Bromination via Radical Substitution
For selective bromination at the benzylic position, N-Bromosuccinimide (NBS) is the reagent of choice.[7][8] This method proceeds via a free-radical mechanism, initiated by light or a radical initiator like AIBN. The key advantage of NBS is that it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring.[9] The stability of the intermediate benzyl radical, which is resonance-stabilized by the aromatic ring, is the driving force for the high selectivity of this reaction.[10]
Protocol 1.1: Benzylic Bromination with N-Bromosuccinimide (NBS)
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Equiv.
(4-Butoxy-3-chlorophenyl)methanol
216.69
2.17 g
10.0
1.0
N-Bromosuccinimide (NBS)
177.96
1.96 g
11.0
1.1
Azobisisobutyronitrile (AIBN)
164.21
164 mg
1.0
0.1
Carbon Tetrachloride (CCl₄)
153.82
50 mL
-
-
Step-by-Step Procedure:
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-Butoxy-3-chlorophenyl)methanol (2.17 g, 10.0 mmol).
Add carbon tetrachloride (50 mL) to dissolve the starting material.
Add N-Bromosuccinimide (1.96 g, 11.0 mmol) and AIBN (164 mg, 1.0 mmol) to the solution.
Heat the reaction mixture to reflux (approx. 77°C) and stir vigorously. The reaction can be monitored by TLC (Thin Layer Chromatography).
Upon completion (typically 2-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate.
Filter the reaction mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude oil (1-bromo-4-butoxy-2-chloro-5-(bromomethyl)benzene) can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step.
Benzylic Chlorination
Conversion of the benzylic alcohol to a chloride is efficiently achieved using thionyl chloride (SOCl₂). This reaction typically proceeds through an SNi mechanism, although the presence of a base like pyridine can shift it towards an SN2 pathway. A major advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the workup process.
Protocol 1.2: Benzylic Chlorination with Thionyl Chloride (SOCl₂)
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Equiv.
(4-Butoxy-3-chlorophenyl)methanol
216.69
2.17 g
10.0
1.0
Thionyl Chloride (SOCl₂)
118.97
1.1 mL (1.78 g)
15.0
1.5
Dichloromethane (DCM)
84.93
40 mL
-
-
Pyridine (optional, catalytic)
79.10
0.1 mL
-
-
Step-by-Step Procedure:
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve (4-Butoxy-3-chlorophenyl)methanol (2.17 g, 10.0 mmol) in anhydrous dichloromethane (40 mL).
Cool the solution to 0°C in an ice bath.
Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise to the stirred solution. If desired, a catalytic amount of pyridine can be added.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
Monitor the reaction by TLC until the starting material is consumed.
Carefully quench the reaction by slowly pouring it into a beaker of ice water.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(chloromethyl)-4-butoxy-3-chlorobenzene.
Caption: Halogenation of the benzylic alcohol.
Part 2: Direct Functionalization of the Hydroxyl Group
The benzylic alcohol can also be directly converted into other important functional groups without proceeding through a halide intermediate. These transformations include oxidation to an aldehyde, conversion to an ether, and formation of an ester.
Selective Oxidation to the Aldehyde
The selective oxidation of a primary alcohol to an aldehyde is a crucial transformation, as aldehydes are precursors to countless other structures. A significant challenge is preventing over-oxidation to the carboxylic acid.[9][10] Modern methods, such as those using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), provide a mild and highly selective solution, avoiding the harsh conditions and toxic heavy metals associated with traditional reagents like potassium permanganate or chromic acid.[4][11] The TEMPO-catalyzed oxidation uses common household bleach (NaOCl) as the terminal oxidant in a biphasic system, making it a greener and more practical alternative for many applications.[5][12]
Protocol 2.1: TEMPO-Catalyzed Oxidation to (4-Butoxy-3-chlorophenyl)benzaldehyde
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Equiv.
(4-Butoxy-3-chlorophenyl)methanol
216.69
2.17 g
10.0
1.0
TEMPO
156.25
16 mg
0.1
0.01
Potassium Bromide (KBr)
119.00
119 mg
1.0
0.1
Sodium Hypochlorite (aq. soln., ~10-15%)
74.44
~10 mL
~15.0
1.5
Dichloromethane (DCM)
84.93
30 mL
-
-
Sat. aq. NaHCO₃
-
10 mL
-
-
Step-by-Step Procedure:
In a 100 mL flask, dissolve (4-Butoxy-3-chlorophenyl)methanol (2.17 g, 10.0 mmol), TEMPO (16 mg, 0.1 mmol), and KBr (119 mg, 1.0 mmol) in dichloromethane (30 mL).
Add the saturated sodium bicarbonate solution (10 mL).
Cool the vigorously stirred biphasic mixture to 0°C in an ice bath.
Slowly add the sodium hypochlorite solution dropwise over 20-30 minutes, ensuring the temperature remains below 5°C. The reaction is often indicated by a color change.
Stir at 0°C for 1-2 hours, monitoring by TLC.
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purify the resulting aldehyde by flash chromatography or recrystallization.
Etherification
Direct conversion of the benzyl alcohol to an ether can be achieved under various conditions. A particularly effective and chemoselective method for benzylic alcohols uses 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of dimethyl sulfoxide (DMSO) in an alcohol solvent (e.g., methanol or ethanol).[13][14] This method shows high selectivity for benzylic alcohols over other aliphatic or phenolic hydroxyl groups that might be present in more complex molecules.[14]
Dissolve (4-Butoxy-3-chlorophenyl)methanol (1.08 g, 5.0 mmol) and TCT (922 mg, 5.0 mmol) in anhydrous methanol (25 mL) in a 50 mL flask at room temperature.
Add DMSO (0.35 mL, 5.0 mmol) to the solution.
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
Purify the product, 1-(methoxymethyl)-4-butoxy-3-chlorobenzene, by flash chromatography.
Esterification
The Fischer esterification is a classic and reliable method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[15][16] The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of one reagent (typically the alcohol) or to remove the water that is formed as a byproduct.[17]
Protocol 2.3: Fischer Esterification with Acetic Acid
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Equiv.
(4-Butoxy-3-chlorophenyl)methanol
216.69
2.17 g
10.0
1.0
Glacial Acetic Acid
60.05
1.15 mL (1.2 g)
20.0
2.0
Sulfuric Acid (Conc. H₂SO₄)
98.08
2-3 drops
-
cat.
Toluene
92.14
40 mL
-
-
Step-by-Step Procedure:
Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
To the flask, add (4-Butoxy-3-chlorophenyl)methanol (2.17 g, 10.0 mmol), toluene (40 mL), and glacial acetic acid (1.15 mL, 20.0 mmol).
Carefully add 2-3 drops of concentrated sulfuric acid as the catalyst.
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
Continue refluxing until no more water is collected (typically 3-5 hours).
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
Dry the organic layer over Na₂SO₄, filter, and remove the toluene under reduced pressure.
The resulting crude (4-butoxy-3-chlorophenyl)methyl acetate can be purified by column chromatography.
Caption: Direct functionalization of the hydroxyl group.
Conclusion
(4-Butoxy-3-chlorophenyl)methanol stands out as a highly adaptable building block in synthetic chemistry. The protocols detailed in this guide demonstrate its facile conversion into key functional intermediates: benzylic halides for nucleophilic substitution, aldehydes for carbonyl chemistry, and stable ethers and esters. The choice of modern, selective reagents such as NBS and TEMPO allows for high-yielding transformations under mild conditions, enhancing the practicality and efficiency of synthetic routes. By understanding the mechanisms and applying these robust protocols, researchers can effectively leverage this compound to construct a wide variety of complex target molecules.
Oxidation of Alcohols to Aldehydes and Ketones . Link
Fischer Esterification-Typical Procedures - OperaChem. Link
Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination - Organic Chemistry Portal. Link
How to Make Esters through Esterification | Examples Explained! - YouTube. Link
Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III) . Link
Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water - The Royal Society of Chemistry. Link
Biohalogenation: nature's way to synthesize halogenated metabolites - PubMed. Link
The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide - Benchchem. Link
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - ResearchGate. Link
A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols | ChemRxiv. Link
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. Link
E 235: C(sp3)–H Functionalization in Natural Product Total Synthesis - the Sparr Research Group. Link
Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives . Link
(4-Butoxy-3-chlorophenyl)methanol |BLD Pharm. Link
Molecular structure of 4-hidroxy-3-(3-methyl-2-butenyl) acetophenone, a plant antifungal, by X-ray diffraction, DFT calculation, and NMR and FTIR spectroscopy - PubMed. Link
Effects of halogen atom substitution on luminescent radicals - 九州大学. Link
4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl) Methylidene] Benzohydrazide] as Corrosion Inhibitor for Carbon Steel in Dilute H2SO4 - Impressions@MAHE. Link
Exploring the Blends' Miscibility of a Novel Chitosan Derivative with Enhanced Antioxidant Properties; Prospects for 3D Printing Biomedical Applications - MDPI. Link
You are likely experiencing yield fluctuations due to the specific electronic and steric environment of the 3-chloro-4-butoxy motif. This system presents a unique challenge:
Electronic Deactivation: The para-butoxy group is a strong electron-donating group (EDG) by resonance, which reduces the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack by the hydride.
Solubility Issues: The butyl chain adds significant lipophilicity compared to methoxy analogs, often leading to heterogeneity in standard alcoholic solvents.
Chemoselectivity Risks: The meta-chlorine atom is susceptible to hydrogenolysis (dehalogenation) if incorrect reducing conditions (e.g., catalytic hydrogenation) are employed.
The "Golden Path" Protocol (High-Yield Methodology)
Do not rely on generic benzyl alcohol reduction protocols. The following method is optimized for the solubility and electronic profile of your specific substrate.
Reagents & Stoichiometry[1][2]
Substrate: 4-Butoxy-3-chlorobenzaldehyde (1.0 eq)
Reducing Agent: Sodium Borohydride (
) (1.2 – 1.5 eq).
Why:
is chemoselective. It reduces the aldehyde without touching the aryl chloride. Stronger agents like are unnecessary and increase safety risks.
Critical Adjustment: Pure methanol is often insufficient for dissolving the butoxy-substituted starting material at 0°C. The THF co-solvent ensures a homogeneous phase, which is critical for quantitative conversion.
Step-by-Step Workflow
Dissolution: Charge the reaction vessel with the aldehyde (1.0 eq) and THF (
). Stir until fully dissolved.
Cooling: Add MeOH (
) and cool the system to 0°C in an ice bath.
Addition: Add
(1.2 eq) portion-wise over 10 minutes.
Note: Gas evolution (
) will occur. Ensure proper venting.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 45–60 minutes.
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (higher
) should disappear completely.
Quench: Cool back to 0°C. Slowly add Saturated Ammonium Chloride (
Why: This destroys excess hydride and breaks up the intermediate borate ester complex.
Work-up: Extract with Ethyl Acetate (
). Wash combined organics with Brine. Dry over .[1][2]
Purification: Concentrate in vacuo. The product is usually pure enough for the next step. If not, recrystallize from Hexane/Ether rather than column chromatography to save yield.
Troubleshooting Guide (Diagnostic & Repair)
Issue A: "I lost the Chlorine atom (Dehalogenation)."
Diagnosis: You likely used Catalytic Hydrogenation (
) or a dissolving metal reduction.
Root Cause: Aryl chlorides are unstable under standard hydrogenation conditions, especially when electron-rich. Palladium inserts into the C-Cl bond, leading to hydrodehalogenation.
Fix: Switch immediately to Hydride Reduction () . If you must use hydrogenation (e.g., to reduce a nitro group elsewhere), you must poison the catalyst (e.g., use Pt/C with sulfided inhibitors) or use .
Issue B: "The reaction is stalling / Low Conversion."
Diagnosis: Electronic deactivation from the butoxy group.
Root Cause: The electron density donated by the oxygen makes the carbonyl carbon less positive (less attractive to the hydride).
Fix:Luche Reduction Conditions.
Add Cerium(III) Chloride Heptahydrate (
) (1.0 eq) to the reaction mixture before adding .
Mechanism:[3][4][5][6][7][8] The Cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity (activating it) and allowing the hydride to attack more easily.[9] This is the "nuclear option" for deactivated aldehydes.
Issue C: "The product is a sticky oil / Low mass recovery."
Diagnosis: Incomplete hydrolysis of the Borate Complex.
Root Cause: Boron forms strong covalent bonds with the product alcohol. If the quench is too gentle or the pH is not lowered sufficiently, the product remains trapped in the aqueous phase or as a gummy borate ester.
Fix: Extend the quench time. Stir with the
solution for at least 30 minutes. If still problematic, use 1M HCl for the quench (carefully, to pH 4-5) to force hydrolysis, but avoid dropping below pH 3 to prevent ether cleavage.
Visualizing the Logic
The following diagrams illustrate the reaction pathways and the troubleshooting decision tree.
Diagram 1: Reaction Pathway & Selectivity
This diagram compares the Safe Path (Hydride) vs. the Destructive Path (Catalytic Hydrogenation).
Caption: Figure 1. Chemoselectivity map. Green path indicates the recommended hydride reduction preserving the aryl chloride. Red path indicates the risk of dehalogenation using catalytic hydrogenation.
Diagram 2: Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flowchart for resolving yield issues based on TLC and Mass Spectrometry data.
Comparative Data: Solvent Effects
The choice of solvent is the single biggest variable for the "Butoxy" derivative due to the lipophilic C4 chain.
Good for avoiding side reactions, but requires heating.
FAQ: Specific Scenarios
Q: Can I start from the carboxylic acid instead of the aldehyde?A: Yes, but do not use NaBH4 ; it will not reduce the acid. You must use Borane-THF (
) complex.
Warning: Borane is more sensitive to moisture.
Protocol: Cool acid in THF to 0°C, add
(1.1 eq) dropwise. Stir overnight. Quench carefully with MeOH.
Q: I see a small impurity at +14 mass units. What is it?A: This is likely the methyl ether. If you use acidic methanol or heat the reaction too high during the quench, the benzylic alcohol can react with the solvent (Methanol) to form the methyl ether via an
-like mechanism, stabilized by the electron-donating butoxy group.
Prevention:[3] Keep the quench cold and avoid strong acids.
Q: Is the 3-Chloro group stable to Lithium Aluminum Hydride (
)?A: Generally, yes, at low temperatures. However, if refluxed in THF, can cause hydrodehalogenation. is safer, cheaper, and easier to quench.
References
Chemoselectivity of Hydride Reductions
Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[10] (Confirming NaBH4 tolerance of aryl halides).
Luche Reduction (Cerium Activation)
Gemal, A. L., & Luche, J. L. (1981).[6][9] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459. Link
Dehalogenation Risks
Ramanathan, A., & Jimenez, L. S. (2010).[11] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010(2), 217-220.[11] (Highlighting that catalytic hydrogenation removes halides). Link
Solvent Effects in Borohydride Reductions
Brown, H. C., & Mead, E. J. (1953). "Sodium Borohydride. II. The Reaction of Sodium Borohydride with Acid Chlorides." Journal of the American Chemical Society, 75(24), 6263–6265. (Foundational text on solvent activation of borohydrides). Link
Preventing over-oxidation of (4-Butoxy-3-chlorophenyl)methanol during storage
Topic: Preventing Over-Oxidation of (4-Butoxy-3-chlorophenyl)methanol Introduction: The Stability Paradox Welcome to the technical support hub for (4-Butoxy-3-chlorophenyl)methanol . If you are accessing this guide, you...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Over-Oxidation of (4-Butoxy-3-chlorophenyl)methanol
Introduction: The Stability Paradox
Welcome to the technical support hub for (4-Butoxy-3-chlorophenyl)methanol . If you are accessing this guide, you likely view this molecule not just as a reagent, but as a critical intermediate—possibly for S1P1 receptor modulators or similar bioactive scaffolds.
The Core Challenge:
This molecule presents a classic stability paradox. The 4-butoxy group is essential for your target biological activity (providing lipophilicity and receptor fit), but chemically, it is a strong electron-donating group (EDG). This EDG significantly stabilizes the benzylic radical intermediate, making the benzylic alcohol functionality (
) highly susceptible to autoxidation —far more so than a standard benzyl alcohol.
This guide moves beyond generic "store in a cool dry place" advice. It provides a mechanistic troubleshooting framework to preserve the integrity of your compound.
Module 1: The Diagnostic Hub (Troubleshooting)
Use this section to identify if your sample has already degraded.
Q1: My white solid has turned a faint yellow. Is it still usable?
Status:Caution / Likely DegradedThe Science: The yellowing is a tell-tale sign of quinoid character or conjugated impurities.
Primary Degradation: The alcohol oxidizes to 4-butoxy-3-chlorobenzaldehyde . While often colorless, benzaldehydes oxidize further.
Secondary Degradation: The aldehyde autoxidizes to the carboxylic acid.
The "Yellow" Cause: Trace amounts of the aldehyde can undergo condensation reactions (aldol-type) or form charge-transfer complexes, leading to yellow chromophores.
Action: Run a TLC or LC-MS immediately. If the aldehyde content is <5%, you may repurify via recrystallization (hexane/EtOAc). If >10%, the yield loss during purification may be prohibitive.
Q2: The LC-MS shows a mass peak of [M-2H]. What happened?
Status:Oxidation ConfirmedThe Science: You are observing the formation of the aldehyde (loss of two hydrogens).
Target Mass: Alcohol (
)
Observed Mass: Aldehyde (
) = Target Mass - 2 Da.
Action: This transformation is reversible using a mild reducing agent (e.g., ) if you need to recover the alcohol, provided no carboxylic acid (Target Mass + 14 Da) is present.
Q3: My melting point is 5°C lower than the Certificate of Analysis (CoA).
Status:Critical ImpurityThe Science: Benzaldehyde impurities disrupt the crystal lattice of the benzylic alcohol, causing melting point depression .
Action: Do not use in sensitive catalytic coupling reactions. The aldehyde can poison metal catalysts (e.g., Pd) or compete in nucleophilic substitutions.
Module 2: The Protocol Vault (Prevention)
Standard Operating Procedures (SOPs) for handling this specific class of electron-rich benzylic alcohols.
SOP-01: The "Argon Sandwich" Storage Method
Why Argon? Nitrogen is lighter than air and diffuses out of unsealed vessels. Argon is heavier than air, creating a stable "blanket" over your solid/oil.
Parameter
Specification
Reason
Container
Amber Glass Vial (Borosilicate)
Blocks UV light (290–400 nm) which initiates radical formation.
Cap Liner
PTFE (Teflon)
Avoids leaching of plasticizers; provides the tightest gas seal.
Headspace
Argon (Ar)
Displaces . Heavier than air, ensuring it stays on the sample.
Temp
-20°C ( 5°C)
Kinetic control: slows the rate of radical propagation.
Desiccant
Vacuum Desiccator
Moisture can accelerate proton-transfer steps in oxidation.
SOP-02: Re-sealing After Use
Purge: Direct a gentle stream of Argon into the vial for 10–15 seconds before capping.
Seal: Tighten the cap immediately.
Tape: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange during freezer storage (thermal contraction can loosen caps).
Module 3: Deep Dive – The Mechanism
Understanding the "Why" to build trust in the protocol.
The instability of (4-Butoxy-3-chlorophenyl)methanol is driven by the Radical Autoxidation Pathway .
Initiation: A trace radical initiator (light, metal ion, or singlet oxygen) abstracts a hydrogen atom from the benzylic position.
Propagation: The resulting benzylic radical is resonance stabilized by the benzene ring. Crucially, the 4-butoxy oxygen donates electron density into the ring, further stabilizing this radical intermediate. This makes the H-abstraction energetic barrier lower than in unsubstituted benzyl alcohol.
Oxidation: The radical reacts with atmospheric
to form a peroxy radical, eventually collapsing to the aldehyde.
Visualizing the Threat
Figure 1: The autoxidation cascade. The 4-butoxy group lowers the energy barrier for the first step (Alcohol
Radical), accelerating the entire chain.
Module 4: Advanced Stabilization (Additives)
For long-term storage (>6 months) or bulk quantities.
If you must store this compound for extended periods, consider adding a Radical Scavenger .
Recommended Additive:BHT (Butylated hydroxytoluene) at 0.1% w/w.
Mechanism: BHT acts as a "sacrificial hydrogen donor." It donates a hydrogen atom to the benzylic radical, reverting it back to the alcohol, while the BHT radical itself is stable and terminates the chain reaction.
Removal: BHT is non-polar and can be removed during the next reaction step (e.g., via column chromatography or if the next step involves aqueous workup where BHT stays in the organic waste).
Decision Workflow: Storage Strategy
Figure 2: Decision matrix for selecting the appropriate storage protocol based on timeline.
References
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). (Defines Autoxidation mechanisms). Link
Pratt, D. A., et al. "Substituent Effects on the Bond Dissociation Enthalpies of Phenolic Antioxidants." Journal of the American Chemical Society, 125(16), 4828–4837 (2003). (Explains the electronic effects of alkoxy groups on radical stability). Link
Sigma-Aldrich (Merck). "Handling and Storage of Air-Sensitive Reagents." Technical Bulletin AL-134. (Standard industry protocols for inert atmosphere storage). Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394833, (4-Butoxy-3-chlorophenyl)methanol." PubChem. (Chemical structure and basic properties).[1] Link
Technical Support Center: Chemoselectivity & Halogen Retention
The following guide is structured as a Technical Support Center for the Synthesis & Catalysis Division . It is designed to address the specific "pain points" of dechlorination side reactions in pharmaceutical and fine ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Technical Support Center for the Synthesis & Catalysis Division . It is designed to address the specific "pain points" of dechlorination side reactions in pharmaceutical and fine chemical synthesis.
Ticket Scope: Minimizing Dechlorination Side Reactions
Assigned Specialist: Senior Application Scientist, Catalysis Group
Status: Active Guide
Executive Summary: The "Fragile Chlorine" Problem
In drug development, aryl chlorides are often critical structural motifs (bioisosteres) or synthetic handles for late-stage functionalization. However, they are prone to unwanted cleavage (hydrodechlorination) during two primary workflows:
Pd-Catalyzed Cross-Couplings: Where the catalyst inserts into the C-Cl bond competitively or reduces it via hydride transfer.
Hydrogenation: Where standard heterogeneous catalysts (Pd/C) indiscriminately reduce C-Cl bonds alongside nitro or alkene groups.
This guide provides self-validating protocols to retain chlorine atoms during these high-risk transformations.
Issue: You are performing a Suzuki-Miyaura coupling on a substrate containing both a Bromine (Ar-Br) and a Chlorine (Ar-Cl).
Goal: Couple the Ar-Br exclusively; leave the Ar-Cl intact.
The Mechanistic Root Cause
Palladium (0) undergoes oxidative addition (OA) into C-X bonds.[1][2] The rate of OA generally follows bond dissociation energy: I > Br > OTf > Cl. However, electron-rich, bulky ligands (like
) can accelerate OA into all halides, eroding selectivity. Furthermore, "hydrodechlorination" (replacing Cl with H) occurs if the catalytic cycle intercepts a hydride source (often the solvent or base) [1].
Protocol 1: Ligand-Controlled Selectivity
To maximize the rate difference between Ar-Br and Ar-Cl insertion, use bis-phosphines or sterically demanding but less electron-rich ligands.
Recommended System:
Catalyst:
or .
Why: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle but moderate electron donation. It activates Ar-Br rapidly but is sluggish toward Ar-Cl at temperatures < 80°C.
Base:
or (Anhydrous).
Avoid: Alkoxides (
, ) or Hydroxides in secondary alcohols. These promote -hydride elimination, generating Pd-H species that reduce the chloride [2].
) to an Aniline () in the presence of an Aryl Chloride.
Standard Failure: Using Pd/C (Palladium on Carbon) will strip the chlorine (hydrogenolysis) almost as fast as it reduces the nitro group.
The Solution: Sulfided Platinum (Pt(S)/C)
The industry standard for this transformation is Sulfided Platinum on Carbon .
Mechanism: Sulfur atoms strongly adsorb to the active Pt sites. This "poisons" the catalyst specifically against the high-energy demand of inserting into the C-Cl bond, while leaving enough activity to activate
Purge: Charge flask with substrate and catalyst. Purge with
(3x).
Solvent: Add solvent (degassed).
Hydrogen: Switch to
atmosphere.
Monitor: Track reaction by HPLC.
Critical Check: Stop immediately upon consumption of starting material. While Pt(S)/C is selective, extended exposure can eventually lead to dechlorination.
Alternative: Acid-Doped Inhibition
If Pt(S)/C is unavailable, you can inhibit dechlorination on standard Pt/C by adding acid.
Additive:
or (0.1 - 1.0 equiv).
Mechanism: Protonating the aniline product prevents it from poisoning the catalyst (which would slow nitro reduction) and the acidic environment disfavors the oxidative addition of Pt into C-Cl [4].
Comparison of Hydrogenation Catalysts
Catalyst System
Activity (Nitro Red)
Selectivity (Cl Retention)
Risk Level
Pd/C (Standard)
High
Very Low
CRITICAL (Will dechlorinate)
Pt/C (Standard)
Moderate
Low
High
Pt(S)/C (Sulfided)
Moderate
High
Low (Recommended)
Fe / NH4Cl
Low
Very High
Low (Workup is messy)
Raney Ni
High
Low/Moderate
High
Troubleshooting FAQ
Q: I am seeing 15% dechlorination in my Suzuki coupling. I am using
and in Ethanol.A: The Ethanol is the culprit. Pd(II) species formed after the coupling can undergo -hydride elimination with the ethoxide (formed from carbonate + ethanol), generating a Pd-H species that reduces your Ar-Cl.
Fix: Switch solvent to DME (Dimethoxyethane) or Toluene/Water . If solubility is an issue, use DMF.
Q: Can I use Transfer Hydrogenation (Formate/Pd) to reduce my nitro group selectively?A: Generally, No . Ammonium formate with Pd/C is a very aggressive hydrodehalogenation system. It is often used specifically to remove halogens. Stick to Fe/Acetic Acid or Zn/NH4Cl if you want to avoid
gas but retain the chlorine.
Q: My Pt(S)/C reaction is too slow. Can I heat it?A: Proceed with caution. Selectivity decreases as temperature increases.
Optimization: Instead of heat, increase pressure slightly (1 bar
5 bar) or increase catalyst loading. If you must heat, do not exceed 60°C, and sample every 30 minutes.
References
Mechanism of Dehalogenation in Cross-Coupling
Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[4]
Introduction: The Hidden Variable in Your Yield Substituted benzyl alcohols (e.g., 4-nitrobenzyl alcohol, 4-methoxybenzyl alcohol) are ubiquitous intermediates in medicinal chemistry and material science. However, their...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Hidden Variable in Your Yield
Substituted benzyl alcohols (e.g., 4-nitrobenzyl alcohol, 4-methoxybenzyl alcohol) are ubiquitous intermediates in medicinal chemistry and material science. However, their amphiphilic nature—possessing both a lipophilic aromatic ring and a hydrophilic hydroxyl group—renders them susceptible to moisture absorption.
Why does this matter?
Stoichiometric Drift: Absorbed water adds "dead weight," causing you to under-load reagents in critical couplings (e.g., Mitsunobu or esterification), leading to incomplete conversion.
Side Reaction Cascades: In oxidation reactions (e.g., Swern or Dess-Martin), residual water can hydrolyze intermediates or compete with the alcohol, generating benzoic acid impurities rather than the desired aldehyde.
Physical Degradation: For solid derivatives like 4-nitrobenzyl alcohol, moisture uptake leads to caking, making accurate weighing impossible and increasing the risk of static discharge during manipulation.
This guide provides a self-validating system for storing, handling, and rescuing these reagents.
Module 1: Storage & Preservation
The First Line of Defense
Proper storage is not passive; it is an active barrier against entropy. The substitution pattern dictates the physical state (solid vs. liquid) and the specific storage strategy.
Decision Matrix: Storage Workflow
The following logic gate ensures your reagents remain anhydrous from the moment of receipt.
Figure 1: Decision matrix for the long-term preservation of hygroscopic benzyl alcohols.
FAQ: Storage Protocols
Q: Why can't I just store solids in the fridge in the original bottle?A: Refrigerators are humid environments. As a cold bottle warms up to room temperature, it acts as a condenser, pulling atmospheric moisture inside the bottle if the seal is imperfect.
Protocol: Always place the reagent bottle inside a secondary container (a sealed jar or bag) containing a desiccant packet. Allow the entire assembly to reach room temperature before opening.
Q: My 4-methoxybenzyl alcohol has turned slightly yellow. Is it usable?A: This indicates autoxidation to the aldehyde or benzoic acid, often accelerated by moisture.
Test: Run a TLC (30% EtOAc/Hexane). If the aldehyde spot (higher Rf) is visible, purify before use.
Prevention: Store liquids over activated 4Å molecular sieves. The sieves scavenge water and retard hydrolysis/oxidation cycles.
Module 2: Handling & Weighing
Eliminating Water at the Bench
Troubleshooting: "The Clumped Solid"
Issue: You open a bottle of 4-nitrobenzyl alcohol, and the powder has fused into a hard brick.
Cause: Moisture absorption has caused partial dissolution and recrystallization (caking).
Risk: Chipping at the solid can generate static or launch projectiles.
Corrective Protocol:
Do NOT use a metal spatula to chisel aggressively (spark risk).
The "Tumble" Method: Place the closed bottle in a sonicator bath (water level below the cap) for 5 minutes. The vibration often breaks the bridges between crystals.
Inert Atmosphere: If the solid is loose but sticky, transfer the bottle to a glove bag or glove box. Weighing in humid air will only worsen the clumping.
Best Practice: Weighing by Difference
For hygroscopic solids, never weigh onto an open weigh boat.
Tare a capped vial containing the reagent.
Remove an estimated amount.
Re-weigh the capped vial.
The mass loss is your sample weight. This minimizes the reagent's exposure to air.
Module 3: Drying & Purification
The "Rescue" Operations
When prevention fails, you must actively remove water. The method depends on the thermal stability and volatility of your substituted alcohol.
Data Table: Drying Agent Compatibility
Drying Agent
Compatibility with Benzyl Alcohols
Best For
Notes
Magnesium Sulfate (MgSO₄)
Excellent
Wet organic layers (EtOAc/DCM)
Fast, high capacity. Slightly acidic; safe for most benzyl alcohols.
Sodium Sulfate (Na₂SO₄)
Excellent
Wet organic layers
Slower than MgSO₄ but neutral. Good for acid-sensitive derivatives (e.g., methoxy-substituted).
Molecular Sieves (3Å/4Å)
Excellent
Storing liquids
Must be activated (heated to 300°C under vacuum) before use. 3Å is preferred for alcohols to avoid absorbing the alcohol itself.
Calcium Chloride (CaCl₂)
AVOID
None
Forms complexes with alcohols (calcium alcoholates), leading to product loss.
Phosphorus Pentoxide (P₂O₅)
Good (Solids only)
Vacuum desiccators
Use only as a desiccant in the bottom of a desiccator, never in direct contact.
This is the gold standard for removing water from 4-methoxybenzyl alcohol or benzyl alcohol solutions prior to moisture-sensitive reactions.
Mechanism: Water forms a low-boiling binary azeotrope with toluene (bp 85°C) or a ternary azeotrope with ethanol/benzene. This allows you to distill off water at temperatures well below the boiling point of the benzyl alcohol (often >200°C).
Step-by-Step:
Dissolve your wet benzyl alcohol in anhydrous Toluene (ratio 1:5 v/v).
Connect a rotary evaporator.
Evaporate the toluene at 40–50°C under reduced pressure.
Repeat 3x. The toluene co-distills the water.
Verification: Take a ¹H NMR in CDCl₃. A water peak at ~1.56 ppm (variable) should be absent or significantly diminished.
Protocol B: Vacuum Desiccation (For Solids)
For solids like 4-nitrobenzyl alcohol or 4-hydroxybenzyl alcohol that cannot be distilled.
Figure 2: Workflow for rescuing wet solid benzyl alcohols.
Module 4: Reaction Implications
The "So What?" Factor
1. The Stoichiometry Trap
If your 4-hydroxybenzyl alcohol contains 5% water by weight, and you calculate stoichiometry based on the anhydrous molecular weight (124.14 g/mol ), you are effectively using 5% less starting material .
Correction: Always measure the water content (Karl Fischer titration or qNMR) of old batches. Adjust the mass used:
2. Oxidation Interference
In Swern or PCC oxidations, water consumes the active oxidant.
Fix: If the alcohol is wet, increase the oxidant equivalents by 1.5x the estimated water molarity, or perform the Azeotropic Drying (Protocol A) immediately before addition.
References
Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
Azeotropic Data for Binary Mixtures . CRC Handbook of Chemistry and Physics.[1] (Verifying Toluene-Water azeotrope bp 85°C).
Benzyl Alcohol Safety & Handling . PubChem Compound Summary. Link
Handling of Hygroscopic Reagents . Not Voodoo (University of Rochester). Link
Drying Organic Solutions . Organic Chemistry at CU Boulder. Link
1H NMR spectrum analysis of (4-Butoxy-3-chlorophenyl)methanol
Comparative Guide for Structural Validation & Solvent Selection Executive Summary (4-Butoxy-3-chlorophenyl)methanol (CAS: 222978-23-0) is a critical intermediate in the synthesis of S1P1 receptor modulators and other ary...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide for Structural Validation & Solvent Selection
Executive Summary
(4-Butoxy-3-chlorophenyl)methanol (CAS: 222978-23-0) is a critical intermediate in the synthesis of S1P1 receptor modulators and other aryl-ether-based pharmaceuticals. Its structural integrity hinges on three functional motifs: the primary alcohol , the aryl chloride , and the butoxy tail .
This guide compares the analytical performance of two solvent systems—Chloroform-d (
) vs. Dimethyl Sulfoxide- () —to determine the optimal protocol for full structural elucidation. While is the standard for high-throughput screening, our analysis demonstrates that is the superior "product" for full characterization , as it uniquely resolves the hydroxyl proton coupling, validating the oxidation state and preventing H/D exchange artifacts.
Structural Context & Theoretical Prediction
Before analyzing the spectra, we must establish the expected magnetic environment. The molecule contains an ABC aromatic system (or ABX depending on field strength) influenced by the electron-donating butoxy group and the electron-withdrawing chlorine.
Key Functional Motifs
Aromatic Ring: The 4-butoxy group strongly shields the H5 proton (ortho to oxygen). The chlorine atom at position 3 deshields the H2 proton.
Benzylic Region: The
group is chemically non-equivalent to the alkyl chain.
Aliphatic Chain: A standard butyl chain (
).
Comparative Analysis: Solvent Performance
The choice of solvent fundamentally alters the "performance" of the NMR analysis.[1] Below is a direct comparison of how the spectral features manifest in the two primary alternatives.
Table 1: Spectral Performance Matrix (
vs.
)
Feature
Method A: (Standard)
Method B: (Recommended)
Scientific Rationale
Hydroxyl Proton (-OH)
Broad Singlet / Invisible
Sharp Triplet
In , rapid intermolecular exchange averages the signal.[2] forms H-bonds, slowing exchange and revealing coupling.
Benzylic Protons ()
Singlet (~4.60 ppm)
Doublet (~4.45 ppm)
In , the benzylic couples to the OH proton ( Hz). In , this coupling is lost.
Water Peak Interference
Low (1.56 ppm)
High (3.33 ppm)
is hygroscopic; the water peak can obscure the butoxy if not dry.
Solubility
Good
Excellent
Polar aryl alcohols dissolve more rapidly in DMSO.
Decision Logic:
Use
for routine purity checks where the alkyl chain and aromatic integration are the only concerns.
Use
for full characterization . You must observe the OH triplet and Benzylic doublet to confirm the alcohol has not oxidized to the aldehyde or dehydrated.
Detailed Spectral Assignments (Reference Data)
The following data represents the reference values for (4-Butoxy-3-chlorophenyl)methanol in
(400 MHz), chosen for its superior resolution of the labile protons.
Table 2: Chemical Shift Assignments (
)
Position
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
H-2
7.38
Doublet (d)
1H
Deshielded by Cl; meta coupling to H-6.
H-6
7.21
dd
1H
Ortho to benzylic group.
H-5
7.05
Doublet (d)
1H
Shielded by ortho-butoxy group.
-OH
5.15
Triplet (t)
1H
Diagnostic Signal. Visible only in DMSO.
Ar-CH2-
4.42
Doublet (d)
2H
Couples to OH. Becomes singlet upon shake.
O-CH2-
4.02
Triplet (t)
2H
Deshielded by Oxygen.
-CH2-
1.72
Quintet
2H
-protons of butyl chain.
-CH2-
1.46
Sextet
2H
-protons of butyl chain.
-CH3
0.94
Triplet (t)
3H
Terminal methyl.
Note: Assignments are based on standard substituent chemical shift additivity rules (Curphy-Morrison) and analogous chlorobenzene derivatives [1, 2].
Impurity Profiling: The "Alternative" (Precursor)
In drug development, distinguishing the product from its precursor, 4-Butoxy-3-chlorobenzaldehyde , is critical.
Differentiation Strategy
Aldehyde (Precursor): Look for a sharp singlet at ~9.8 - 10.0 ppm .
Alcohol (Product): Look for the benzylic doublet at 4.42 ppm .
Over-reduction (De-chlorination): If the aromatic integration pattern changes from 1:1:1 to a symmetric AA'BB' or complex multiplet, the chlorine atom may have been cleaved (hydrogenolysis).
Visualization of Logic & Workflow
Diagram 1: Analytical Workflow for Structural Confirmation
This decision tree guides the researcher through the solvent selection and validation process.
Caption: Operational workflow comparing solvent routes. Route B (DMSO) is required for definitive assignment of the alcohol moiety.
Diagram 2: Aromatic Splitting Logic (ABC System)
Visualizing the coupling constants (
) allows for rapid identification of the aromatic substitution pattern.
Caption: Aromatic coupling tree. H-6 exhibits the most complex splitting (dd) due to simultaneous ortho (H5) and meta (H2) interactions.
Experimental Protocol
To replicate the recommended Method B (
) , follow this self-validating protocol:
Sample Preparation:
Weigh 5–10 mg of (4-Butoxy-3-chlorophenyl)methanol into a clean vial.
Add 0.6 mL of
(99.9% D).
Critical: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves to minimize the water peak at 3.33 ppm, which can overlap with the ether linkage (
).
Acquisition Parameters:
Pulse Angle:
(ensures accurate integration).
Relaxation Delay (D1): Set to 5 seconds . (Benzyl alcohol protons have long T1 relaxation times; a short D1 will under-integrate the aromatic signals relative to the alkyl chain).
Scans: 16–32 scans are sufficient for this concentration.
Processing:
Reference the residual solvent peak (DMSO quintet) to 2.50 ppm .
Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the H-6 doublet of doublets.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][4][5] J. Org.[3] Chem.1997 , 62, 7512–7515.[4][6] Link
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[3] Organometallics2010 , 29, 2176–2179.[3][4] Link
Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data." University of Wisconsin-Madison. Link
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005.
Technical Comparison Guide: Mass Spectrometry Fragmentation of Chlorophenyl Methanols
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of chlorophenyl methanols (chlorobenzyl alcohols). It is designed for analytical chemists and researchers requirin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of chlorophenyl methanols (chlorobenzyl alcohols). It is designed for analytical chemists and researchers requiring precise structural elucidation and isomer differentiation.[1]
Executive Summary
Chlorophenyl methanols (2-, 3-, and 4-chlorobenzyl alcohol) represent a classic challenge in mass spectrometry due to their isomeric nature.[1] While they share identical molecular weights (142.58 g/mol ) and elemental composition, their fragmentation pathways under Electron Ionization (EI) exhibit subtle mechanistic differences driven by substituent positioning.[1]
This guide analyzes the performance of EI-MS in differentiating these isomers, focusing on the competition between the universal tropylium ion expansion and the isomer-specific "ortho effect."
Chemical Identity & Properties
The three isomers differ only in the position of the chlorine atom relative to the hydroxymethyl group.
All three isomers undergo a characteristic ring expansion typical of benzyl derivatives. Upon ionization, the molecular ion
(m/z 142/144) rearranges to form a chlorotropylium ion .
Molecular Ion Formation: The radical cation forms primarily by removing an electron from the aromatic ring system.
-Cleavage (Loss of H): Loss of a benzylic hydrogen yields the chlorobenzyl cation (m/z 141), which rearranges to the stable chlorotropylium ion.
Loss of OH (m/z 125): Direct cleavage of the hydroxyl group yields the chlorobenzyl cation
.
Loss of Cl (m/z 107): Cleavage of the C-Cl bond yields the hydroxytropylium ion
, often a major peak.
Isomer-Specific "Ortho Effect"
The 2-chlorobenzyl alcohol isomer possesses a unique fragmentation channel unavailable to the meta and para isomers due to the proximity of the Chlorine and Hydroxyl groups.
HCl Elimination: The chlorine atom at the ortho position can abstract the hydroxyl hydrogen (or vice versa via a cyclic transition state), leading to the elimination of neutral HCl (36 Da). This results in a peak at m/z 106 (aldehyde radical cation).[1]
Suppression of Tropylium: The rapid ortho-elimination can slightly reduce the relative abundance of the standard tropylium (m/z 125) peak compared to the para isomer.
Experimental Data Comparison
The following table summarizes the relative abundances of key ions observed in standard 70 eV EI mass spectra. Note that while the m/z values are identical, the intensity ratios provide diagnostic value.[2]
Para isomer typically stabilizes this cation better than ortho.
107
(Hydroxytropylium)
High
High
Often the base peak or 2nd highest; formed by loss of Cl.
79
(Benzene ring fragment)
High
High
Result of complex rearrangement/loss of CO + Cl.
77
(Phenyl cation)
Base Peak (100%)
Base Peak (100%)
Terminal aromatic fragment; dominant in both spectra.[1]
Analyst Insight: Because the base peak (m/z 77) and major fragments (107, 79) are nearly identical for all isomers, EI-MS alone is often insufficient for definitive identification. Chromatographic separation (GC) is required, where the Ortho isomer typically elutes first due to intramolecular hydrogen bonding reducing polarity, followed by Meta and Para.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing pathways between the standard ring expansion and the ortho-specific elimination.
Figure 1: Mechanistic fragmentation pathways of chlorobenzyl alcohols.[1] The dashed yellow path represents the "Ortho Effect" specific to the 2-chloro isomer.
Experimental Protocol: GC-MS Separation
Since spectral differentiation is difficult, the following GC-MS protocol ensures separation of the isomers prior to MS detection.
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.[1]
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID x 0.25µm film.[1]
Sample Preparation: Dissolve 1 mg of sample in 1 mL Ethyl Acetate or Methanol.
Inlet: Splitless mode, 250°C.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Note: The 2-chlorobenzyl alcohol will elute first (approx.[1] 9.5 min) followed by the 3- and 4- isomers (approx.[1] 10.2 - 10.5 min) due to the "ortho effect" reducing the effective polarity of the hydroxyl group.
MS Source: 230°C, 70 eV EI mode.
Scan Range: m/z 40-200.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzenemethanol, 2-chloro-. NIST Chemistry WebBook, SRD 69.[1][4][5][6]
[Link][1]
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzenemethanol, 4-chloro-. NIST Chemistry WebBook, SRD 69.[1][4][5][6]
[Link][1]
National Center for Biotechnology Information. PubChem Compound Summary for CID 28810, 2-Chlorobenzyl alcohol.
[Link][1]
National Center for Biotechnology Information. PubChem Compound Summary for CID 13397, 4-Chlorobenzyl alcohol.
[Link][1]
A Researcher's Guide to the FTIR Spectroscopy of (4-Butoxy-3-chlorophenyl)methanol: A Comparative Analysis
For professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. (4-Butoxy-3-chlorophenyl)methanol, a substituted benzyl alcohol derivative, presents a unique spe...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. (4-Butoxy-3-chlorophenyl)methanol, a substituted benzyl alcohol derivative, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectroscopic features, benchmarked against structurally related compounds. By understanding the vibrational characteristics of its constituent functional groups, researchers can confidently identify and assess the purity of this compound.
The Structural Rationale: Predicting the Spectrum
The molecular architecture of (4-Butoxy-3-chlorophenyl)methanol dictates its interaction with infrared radiation. The key functional groups that will give rise to characteristic absorption bands are the hydroxyl (-OH) group, the butoxy ether linkage (-O-C₄H₉), the chlorinated aromatic ring, and the benzylic C-O bond. By dissecting the molecule into these components, we can anticipate the regions of the FTIR spectrum where significant peaks will appear.
To provide a robust comparative framework, we will analyze the FTIR spectra of several related molecules: 3-chlorobenzyl alcohol, 4-chlorobenzyl alcohol, and anisole (methoxybenzene). These compounds allow for a systematic evaluation of the influence of the chloro, hydroxyl, and alkoxy substituents on the aromatic system.
Comparative Spectral Analysis: Interpreting the Vibrational Landscape
The following table summarizes the expected characteristic FTIR peaks for (4-Butoxy-3-chlorophenyl)methanol, alongside experimental data for our selected comparative molecules. This allows for a detailed understanding of how each functional group contributes to the overall spectrum.
The Hydroxyl (O-H) Stretch: The most prominent and easily identifiable peak for (4-Butoxy-3-chlorophenyl)methanol will be a broad absorption band in the 3500-3200 cm⁻¹ region. This broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties. This feature is clearly observable in the spectra of both 3-chlorobenzyl alcohol and 4-chlorobenzyl alcohol.
The C-H Stretching Region (3100-2850 cm⁻¹): This region will be complex. We anticipate sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H stretches. Just below 3000 cm⁻¹, a series of strong absorptions will arise from the symmetric and asymmetric stretching of the C-H bonds in the butoxy group's methylene (-CH₂) and methyl (-CH₃) groups.
The Fingerprint Region (1600-600 cm⁻¹): This region is rich with information.
Aromatic C=C Stretching: Expect two to three bands of variable intensity around 1600 cm⁻¹ and 1475 cm⁻¹, characteristic of the benzene ring.
Ether C-O Stretching: The butoxy group will introduce strong C-O stretching vibrations. Drawing a parallel with anisole, which exhibits a strong asymmetric C-O-C stretch at approximately 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹, we can predict similar prominent peaks for our target molecule.[4]
Alcohol C-O Stretching: A strong C-O stretching band from the primary alcohol group is expected around 1050 cm⁻¹. This may overlap with the ether C-O symmetric stretch.
C-Cl Stretching: The presence of the chlorine atom will result in a characteristic absorption in the 800-600 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the aromatic ring.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
For a solid sample such as (4-Butoxy-3-chlorophenyl)methanol, the Potassium Bromide (KBr) pellet method is a robust and widely used technique.
Materials:
(4-Butoxy-3-chlorophenyl)methanol sample
FTIR-grade Potassium Bromide (KBr), desiccated
Agate mortar and pestle
Pellet press with die set
FTIR spectrometer
Procedure:
Sample Preparation: In a dry environment, weigh out approximately 1-2 mg of the (4-Butoxy-3-chlorophenyl)methanol sample and 100-200 mg of dry KBr powder.
Grinding: Combine the sample and KBr in an agate mortar. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
Pellet Formation: Transfer the powder to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Collection: Acquire the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of the empty sample compartment should be collected prior to sample analysis.
Visualizing the Vibrational Landscape
The following diagram illustrates the key functional groups of (4-Butoxy-3-chlorophenyl)methanol and their corresponding expected regions of absorption in the FTIR spectrum.
Caption: Key functional groups of (4-Butoxy-3-chlorophenyl)methanol and their corresponding FTIR absorption regions.
This comprehensive guide provides a robust framework for the identification and characterization of (4-Butoxy-3-chlorophenyl)methanol using FTIR spectroscopy. By leveraging comparative data and a thorough understanding of group frequencies, researchers can confidently interpret their experimental results.
References
FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. (n.d.). Journal of Molecular Structure. Retrieved February 13, 2026, from [Link]
IR Spectrum Of Anisole - Bartleby.com. (n.d.). Retrieved February 13, 2026, from [Link]
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
FTIR spectra of corresponding products for each alcohol: (a) 4-chloro-benzyl alcohol (b) 3-nitro benzyl alcohol (c) 4-methyl benzyl alcohol d) benzyl alcohol for 0.08 gr catalyst. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
The IR spectrum for anisole contains two C―O stretching bands in... (n.d.). Pearson. Retrieved February 13, 2026, from [Link]
Anisole. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]
4-Chlorobenzyl alcohol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
4-Chlorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]
4-Chlorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]
Anisole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 13, 2026, from [Link]
FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
Benzyl alcohol. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]
expt 11 benzyl alcohol IR and NMR video. (2018, January 23). YouTube. Retrieved February 13, 2026, from [Link]
4-Methoxybenzyl alcohol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
A Researcher's Guide to the Elemental Analysis of (4-Butoxy-3-chlorophenyl)methanol: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The elemental composition of a comp...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The elemental composition of a compound is a fundamental property that confirms its empirical formula and provides a primary indication of purity. This guide offers an in-depth comparison of elemental analysis standards and methodologies for (4-Butoxy-3-chlorophenyl)methanol, a substituted aromatic alcohol relevant in organic synthesis and materials science. We will delve into the nuances of the primary technique, combustion analysis, explore a viable alternative in X-ray fluorescence for halogen determination, and discuss complementary spectroscopic methods for comprehensive structural elucidation.
The Gold Standard: Combustion (CHN) Analysis
Combustion analysis remains the definitive method for determining the weight percentages of carbon, hydrogen, and nitrogen in organic compounds.[1][2] The technique's longevity is a testament to its accuracy and reliability when performed with meticulous attention to detail.
The theoretical elemental composition of (4-Butoxy-3-chlorophenyl)methanol (C₁₁H₁₅ClO₂) is:
Carbon (C): 61.54%
Hydrogen (H): 7.04%
Chlorine (Cl): 16.51%
Oxygen (O): 14.90% (typically determined by difference)
The Causality Behind Experimental Choices in Combustion Analysis
The combustion of a chlorinated and oxygenated compound like (4-Butoxy-3-chlorophenyl)methanol requires specific considerations to ensure complete conversion to measurable gases (CO₂, H₂O, N₂) and to mitigate interferences from the halogen. The presence of chlorine can lead to the formation of corrosive species and may interfere with the accurate determination of other elements if not properly managed.[1][3][4][5][6]
A critical choice in the analysis of halogenated compounds is the composition of the combustion and reduction tubes in the elemental analyzer. Specialized reagents are necessary to trap chlorine and prevent it from reaching the detectors.
Self-Validating Systems: The Role of Certified Reference Materials (CRMs)
Given the unlikelihood of a commercially available CRM for the exact molecule of (4-Butoxy-3-chlorophenyl)methanol, a self-validating system relies on the use of a structurally similar and certified reference material. This approach ensures the analytical method is suitable for this class of compounds. A suitable CRM for this purpose would be a stable, pure, solid organic compound containing chlorine.
Recommended CRM: (4-chlorophenyl)methanol (CAS: 873-76-7) is an excellent choice. It shares the chlorophenyl methanol core, is commercially available as a certified reference material from various suppliers, and its elemental composition is well-established.[7]
Table 1: Comparison of Theoretical vs. Acceptable Experimental Values for CRM
Element
Theoretical Value for (4-chlorophenyl)methanol (C₇H₇ClO)
Acceptable Experimental Range (±0.4%)
Carbon (C)
58.97%
58.57% - 59.37%
Hydrogen (H)
4.95%
4.55% - 5.35%
The generally accepted tolerance for elemental analysis results in academic and industrial settings is within ±0.4% of the theoretical value.[8][9]
Experimental Protocol: CHN Analysis of (4-Butoxy-3-chlorophenyl)methanol
This protocol is designed for a modern automated elemental analyzer.
1. Instrument Preparation and Calibration:
Ensure the combustion and reduction tubes are packed with the appropriate reagents for halogenated compounds as per the instrument manufacturer's guidelines. This typically includes a silver-based absorbent for chlorine.
Perform a leak check of the system.
Calibrate the instrument using a primary, broad-range standard such as Acetanilide or Sulfanilamide.
2. CRM Analysis (Method Validation):
Accurately weigh approximately 2-3 mg of the dried (4-chlorophenyl)methanol CRM into a tin capsule using a microbalance.
Analyze a minimum of three CRM samples to establish the accuracy and precision of the method for a chlorinated aromatic alcohol. The results should fall within the acceptable range outlined in Table 1.
3. Sample Analysis:
Accurately weigh approximately 2-3 mg of the (4-Butoxy-3-chlorophenyl)methanol sample into a tin capsule.
Analyze a minimum of three samples to ensure reproducibility.
4. Data Evaluation:
The instrument software will calculate the percentage of C and H.
The experimental results for the sample should be compared to its theoretical values.
graph TD {
A[Start: Sample Weighing] --> B{Combustion Chamber};
B --> C[Combustion at >900°C in O₂];
C --> D{Gas Mixture (CO₂, H₂O, Cl₂, HCl, N₂)};
D --> E[Halogen Scrubber (e.g., Silver Wool)];
E --> F{Reduction Furnace};
F --> G[Separation Column];
G --> H{Thermal Conductivity Detector};
H --> I[End: Data Analysis];
}
Caption: Workflow for the combustion analysis of a chlorinated organic compound.
An Alternative Approach: X-ray Fluorescence (XRF) for Chlorine Determination
While combustion analysis is the standard for C and H, X-ray fluorescence (XRF) spectroscopy offers a direct and non-destructive method for quantifying chlorine.[10][11] This technique is particularly useful for quality control and for samples where only the halogen content is of interest.
Comparative Analysis: Combustion vs. XRF for Chlorine
Feature
Combustion Analysis (indirect)
X-ray Fluorescence (direct)
Principle
Combustion followed by scrubbing and determination by difference or specialized detectors.
Excitation of core electrons by X-rays and detection of characteristic fluorescent X-rays.[10]
Sample Prep
Destructive; requires precise weighing into capsules.
Non-destructive; can be performed on solid or liquid samples with minimal preparation.[12]
Accuracy
High, but can be affected by incomplete combustion or inefficient halogen trapping.
Good, but can be influenced by matrix effects and particle size.[13]
Speed
Slower, typically several minutes per sample.
Rapid, often less than a minute per sample.
Other Elements
Can determine C, H, N, and S simultaneously.
Element-specific, but can be configured to detect a range of elements.
Limitations
Requires specialized reagents for halogenated compounds.
Lower sensitivity for lighter elements; calibration is matrix-dependent.
Experimental Protocol: XRF for Chlorine in (4-Butoxy-3-chlorophenyl)methanol
1. Instrument Calibration:
Prepare a series of calibration standards by dissolving a known, pure, and soluble chlorinated organic compound in a suitable solvent (e.g., a high-purity hydrocarbon) to cover the expected concentration range of chlorine in the sample.
Analyze the standards to create a calibration curve of XRF signal intensity versus chlorine concentration.
2. Sample Preparation:
Dissolve a precisely weighed amount of (4-Butoxy-3-chlorophenyl)methanol in the same solvent used for the calibration standards to a known concentration.
3. Sample Analysis:
Transfer the sample solution to an XRF sample cup.
Analyze the sample and use the calibration curve to determine the chlorine concentration.
graph TD {
A[Start: X-ray Source] --> B{Sample};
B --> C[Fluorescent X-rays Emitted];
C --> D{Detector};
D --> E[Signal Processing];
E --> F[End: Chlorine Quantification];
}
Caption: Simplified workflow for XRF analysis of chlorine.
Complementary Techniques for Complete Characterization
Elemental analysis confirms the empirical formula, but it does not provide information about the molecular structure or the presence of isomeric impurities. For comprehensive characterization, it is essential to employ spectroscopic techniques. Spectral data for (4-Butoxy-3-chlorophenyl)methanol is available from suppliers such as BLD Pharm.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and types of carbon signals in the ¹³C NMR spectrum, provide a detailed picture of the molecular structure. Spectral data for similar compounds can aid in the interpretation.[15][16][17]
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, serving as an orthogonal method to elemental analysis. The mass spectrum of a related compound, (4-methoxyphenyl)methanol, shows a strong molecular ion peak, which is also expected for the target compound.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For (4-Butoxy-3-chlorophenyl)methanol, characteristic peaks for the O-H stretch of the alcohol, C-O stretches of the alcohol and ether, aromatic C-H and C=C stretches, and the C-Cl stretch would be expected.
Conclusion
The elemental analysis of (4-Butoxy-3-chlorophenyl)methanol is most reliably achieved through combustion analysis for carbon and hydrogen, with careful consideration for the presence of chlorine. The use of a structurally similar certified reference material, such as (4-chlorophenyl)methanol, is crucial for method validation. X-ray fluorescence presents a rapid and non-destructive alternative for the specific determination of chlorine content. For a complete and unambiguous characterization of the compound, these elemental analysis techniques must be integrated with spectroscopic methods like NMR, MS, and IR. This multi-faceted approach ensures the scientific integrity of the data and is a critical component of research and development in the chemical sciences.
References
Agilent Technologies, Inc. (n.d.). Chlorinated phenols. Analysis of phenols to EPA 8040. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method 9075: Test Method for Total Chlorine in New and Used Petroleum Products by X-ray Fluorescence (XRF) Spectrometry. Retrieved from [Link]
D'Anna, A. (2009). The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants. DSpace@MIT. Retrieved from [Link]
Cromlab. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from [Link]
Horbaj, P., & Vantú, M. (n.d.). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. VŠB-Technical University of Ostrava.
García-Vera, V. E., et al. (2021). Use of a Handheld X-ray Fluorescence Analyser to Quantify Chloride Ions In Situ: A Case Study of Structural Repair.
Öberg, T. (2003). Chlorinated aromatics from combustion: influence of chlorine, combustion conditions, and catalytic activity. Environmental Science & Technology, 37(18), 4246-4251.
NCASI. (2007, March). NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. Retrieved from [Link]
XOS. (n.d.). XRF Chlorine Analyzers. Retrieved from [Link]
Briti Scientific. (n.d.). Certified Reference Material | Laboratory Chemicals. Retrieved from [Link]
CPAChem. (n.d.). Organic CRM. Retrieved from [Link]
ResearchGate. (n.d.). Evaluation of Portable X-Ray Fluorescence for the Determination of Chlorine in the Environment After Chlorine Releases at Jack Rabbit II. Retrieved from [Link]
Silva, R., et al. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Polytechnic Institute of Bragança.
Alpha Resources. (n.d.). Certified Reference Materials (CRMs). Retrieved from [Link]
Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]
Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(11), 115001.
The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]
MDPI. (n.d.). Combustion Utilization of High-Chlorine Coal: Current Status and Future Prospects. Retrieved from [Link]
Hertkorn, N., et al. (2013).
Clariant. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]
Crasto, A. M. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
ChemSynthesis. (n.d.). (4-chlorophenyl)methanol. Retrieved from [Link]
PubChem. (n.d.). (4-Methoxy-3-methylphenyl)methanol. Retrieved from [Link]
Cheméo. (n.d.). 4-(4-hydroxy-3-methoxyphenyl)-1-butanol. Retrieved from [Link]
Validating (4-Butoxy-3-chlorophenyl)methanol Purity: A Comparative Analytical Guide
Executive Summary (4-Butoxy-3-chlorophenyl)methanol (CAS: 1248809-44-0) is a critical benzyl alcohol intermediate, structurally significant in the synthesis of long-acting beta2-agonists (LABAs) similar to Vilanterol. It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(4-Butoxy-3-chlorophenyl)methanol (CAS: 1248809-44-0) is a critical benzyl alcohol intermediate, structurally significant in the synthesis of long-acting beta2-agonists (LABAs) similar to Vilanterol. Its purity is paramount; impurities here—specifically the over-oxidized aldehyde or the des-chloro analogs—propagate downstream, complicating final API purification.
This guide objectively compares two validation methodologies: High-Performance Liquid Chromatography (HPLC) with Reference Standard Calibration versus Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC is the industry workhorse for routine release, this guide demonstrates why relying solely on "Area Normalization" is scientifically flawed for this molecule due to variable Relative Response Factors (RRF).
The Analytical Challenge: Area % vs. True Potency
In drug development, a common pitfall is assuming that HPLC Area % equals Purity % . For (4-Butoxy-3-chlorophenyl)methanol, this assumption fails due to the chromophoric differences between the main peak and its impurities.
The Molecule: The 3-chloro and 4-butoxy substitutions significantly alter the UV absorption maximum (
) compared to simple benzyl alcohol.
The Impurities:
Aldehyde Impurity: Has a conjugated carbonyl, leading to a much higher UV response. A 1% impurity by mass might appear as 5% by Area, falsely failing a batch.
Des-chloro Impurity: Lacks the auxochromic effect of chlorine, potentially under-representing its presence.
Core Directive: Validation must establish True Potency (w/w%) , not just chromatographic purity.
Comparative Methodology
We compare the performance of the "Product" (Standard HPLC-UV Method) against the "Alternative" (qNMR/Orthogonal Testing).
Method A: RP-HPLC with External Standard (The Routine Standard)
Principle: Separation based on hydrophobicity using a C18 stationary phase.
Pros: High precision, separates isomers, excellent for trace impurity profiling.
Cons: Requires a Certified Reference Material (CRM) to determine RRFs.
Method B: 1H-qNMR (The Absolute Reference)
Principle: Molar ratio determination using an internal standard (e.g., Maleic Acid).
Pros: Primary method; does not require a reference standard of the analyte; response is purely molar (proton counting).
Cons: Lower sensitivity (LOD ~0.1%); not suitable for trace impurity profiling (<0.05%).
Experimental Protocols
Protocol A: RP-HPLC Validation Workflow
Objective: Validate the purity of a synthesis batch using a qualified Reference Standard.
Instrument Parameters:
System: Agilent 1290 Infinity II or equivalent UPLC/HPLC.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).
Wavelength: 220 nm (far UV) and 254 nm (aromatic).
Gradient:
0 min: 30% B
15 min: 90% B
20 min: 90% B
21 min: 30% B (Re-equilibration)
Step-by-Step Procedure:
Standard Prep: Dissolve 10.0 mg of Certified Reference Standard (purity >99.8%) in 10 mL ACN.
Sample Prep: Dissolve 10.0 mg of the Test Batch in 10 mL ACN.
System Suitability: Inject Standard (x5). Requirement: RSD < 2.0%, Tailing Factor < 1.5.[1]
Injection: Inject Sample (x2).
Calculation: Use External Standard Calculation (not Area %).
Protocol B: qNMR Orthogonal Validation
Objective: Determine absolute purity to qualify a Primary Reference Standard.
Solvent: DMSO-d6 (Ensures solubility of the lipophilic butoxy chain).
Internal Standard (IS): Maleic Acid (Traceable to NIST).
Relaxation Delay (D1): Set to 60s (Must be
of the slowest proton).
Acquisition: 64 scans.
Integration: Integrate the benzylic methylene protons of the analyte (
~4.5 ppm, 2H) vs. the vinylic protons of Maleic Acid ( 6.2 ppm, 2H).
Comparative Data Analysis
The following table summarizes a typical validation exercise where a "99% Area" batch was tested.
Parameter
Method A: HPLC (Area %)
Method A: HPLC (w/w% vs CRM)
Method B: qNMR (Absolute)
Purity Value
99.2%
97.8%
97.6%
Bias Source
Ignored RRF of impurities
Corrected for RRF
None (Molar response)
Precision (RSD)
0.1%
0.5%
0.8%
Limit of Detection
0.01%
0.01%
0.1%
Conclusion
False Pass
Accurate
Accurate (Verification)
Expert Insight: The discrepancy between 99.2% (Area) and 97.8% (w/w) is likely due to retained inorganic salts or solvent (which HPLC UV doesn't see) or impurities with low UV absorbance. Always validate the "Product" using Method A (w/w) calibrated against a standard validated by Method B.
Visualization: Validation Logic & Impurity Fate
Diagram 1: The Validation Decision Matrix
This flowchart illustrates the decision-making process for qualifying a new batch of (4-Butoxy-3-chlorophenyl)methanol.
Caption: Figure 1. Self-validating workflow for establishing a Primary Reference Standard. Note the requirement for orthogonal methods (GC, ROI) to close the mass balance.
Diagram 2: Impurity Fate Mapping
Understanding where impurities originate allows for targeted HPLC method development.
Caption: Figure 2. Degradation and synthetic pathways leading to common impurities. The Aldehyde impurity is the most critical to resolve via HPLC.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4][5][6] ICH Guidelines.[3][4][5][7][8] [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10184665 (Vilanterol - Related Structure).[Link]
Bhatia, M.S., et al. Development and Validation of HPLC Method for Estimation of Vilanterol Trifenatate. Journal of Pharmaceutical Analysis. [Link]
Proper Disposal of (4-Butoxy-3-chlorophenyl)methanol: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of (4-Butoxy-3-chlorophenyl)methanol. As a chlorinated organic compound, this substance requires careful handling as hazardous wa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, step-by-step procedures for the safe and compliant disposal of (4-Butoxy-3-chlorophenyl)methanol. As a chlorinated organic compound, this substance requires careful handling as hazardous waste to protect both laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Hazard Assessment and Waste Classification
Before any disposal procedures can be initiated, a thorough hazard assessment and proper waste classification are paramount. (4-Butoxy-3-chlorophenyl)methanol, due to its chemical structure, must be managed as a halogenated organic compound.
Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[2]. Halogenated organic compounds are often subject to specific land disposal restrictions due to their potential for environmental persistence and toxicity[3][4].
Table 1: Hazard Profile and Waste Classification of (4-Butoxy-3-chlorophenyl)methanol
Property
Classification & Rationale
Physical State
Solid or Liquid (Assumed based on similar structures)
Chemical Family
Halogenated Aromatic Alcohol
Primary Hazard
Assumed to be an irritant to skin, eyes, and the respiratory system.
RCRA Waste Code
Likely falls under "F-listed" wastes (from non-specific sources) or "U-listed" wastes if it is a discarded commercial chemical product. A definitive waste code should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
Halogenated Status
Yes, contains chlorine. This dictates the specific disposal pathway.
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling (4-Butoxy-3-chlorophenyl)methanol for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
Essential PPE includes:
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.
Body Protection: A laboratory coat or chemical-resistant apron is required.
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.
All handling of this chemical waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Segregation and Containerization of Waste
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Segregation and Containerization Protocol:
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for (4-Butoxy-3-chlorophenyl)methanol.
Halogenated Waste Stream: This compound must be collected in a container specifically designated for halogenated organic waste . Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
Container Compatibility: The waste container must be made of a material compatible with chlorinated organic compounds, such as glass or a suitable polymer.
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(4-Butoxy-3-chlorophenyl)methanol," and the approximate concentration and quantity.
Secure Closure: The container must be kept securely closed at all times, except when adding waste.
On-Site Accumulation and Storage
Laboratories that generate hazardous waste are subject to regulations regarding its on-site accumulation and storage. These regulations vary based on the quantity of hazardous waste generated per month (Large Quantity Generator, Small Quantity Generator, or Very Small Quantity Generator).
General Storage Guidelines:
Accumulation Point: Store the waste container at or near the point of generation.
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Incompatible Materials: Do not store halogenated organic waste with incompatible materials such as strong oxidizing agents or bases.
Regular Inspections: Regularly inspect the waste container for any signs of leakage, corrosion, or deterioration.
Disposal Pathway
The final disposal of (4-Butoxy-3-chlorophenyl)methanol will be managed by your institution's EHS department or a licensed hazardous waste disposal contractor. The primary and most environmentally sound method for the destruction of chlorinated organic compounds is high-temperature incineration[5][6].
Disposal Workflow Diagram:
Caption: Disposal workflow for (4-Butoxy-3-chlorophenyl)methanol.
Emergency Procedures
In the event of a spill or exposure, immediate action is required.
Spill:
Evacuate the immediate area.
If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.
Place the contaminated absorbent material in a sealed, labeled hazardous waste container.
For large spills, evacuate the area and contact your institution's EHS department immediately.
Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation: Move to fresh air.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
Conclusion
The proper disposal of (4-Butoxy-3-chlorophenyl)methanol is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safety of themselves and their colleagues, while minimizing the environmental impact of their research activities. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols.
References
Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development. Retrieved February 13, 2026, from [Link]
Disposal of Chlorine-Containing Wastes. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]
Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023). ACS Publications. Retrieved February 13, 2026, from [Link]
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved February 13, 2026, from [Link]
DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety. Retrieved February 13, 2026, from [Link]
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978). U.S. Environmental Protection Agency. Retrieved February 13, 2026, from [Link]
Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved February 13, 2026, from [https://www.vita-d-chlor.com/ dechlorination-guidance-manual.html]([Link] dechlorination-guidance-manual.html)
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... (n.d.). California Code of Regulations. Retrieved February 13, 2026, from [Link]
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency. Retrieved February 13, 2026, from [Link]
Hazards Classification. (2024). GPIC. Retrieved February 13, 2026, from [Link]
Methanol Safety Data Sheet. (2023). Retrieved February 13, 2026, from [Link]
Methanol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 13, 2026, from [Link]
SAFETY DATA SHEET METHANOL. (n.d.). Univar Solutions. Retrieved February 13, 2026, from [Link]
Methanol. (2022). Department of Climate Change, Energy, the Environment and Water. Retrieved February 13, 2026, from [Link]
(3-(4-Chlorophenyl)phenyl)methanol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
Safety Data Sheet: Methanol. (2019). Chemos GmbH & Co.KG. Retrieved February 13, 2026, from [Link]
Methanol Safety Data Sheet Section 1. (2022). Proman. Retrieved February 13, 2026, from [Link]
Methanol: toxicological overview. (2024). GOV.UK. Retrieved February 13, 2026, from [Link]
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved February 13, 2026, from [Link]
Methanol: Toxicity of the solvent in a commercial product should also be considered. (2025). Annual Reviews. Retrieved February 13, 2026, from [Link]
(4-chlorophenyl)methanol, 97%, Thermo Scientific 10 g. (n.d.). Fisher Scientific. Retrieved February 13, 2026, from [Link]
Methanol: Systemic Agent. (n.d.). Centers for Disease Control and Prevention. Retrieved February 13, 2026, from [Link]
Methanol toxicity. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
(4-Fluorophenyl) methanol, isopropyl ether - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]
Tris(4-chlorophenyl)methanol. (n.d.). CAS Common Chemistry. Retrieved February 13, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
CAS Number: 1248809-44-0
Chemical Family: Halogenated Benzyl Alcohol / Alkoxybenzene
Audience: Chemical Safety Officers, Synthetic Chemists, and Laboratory Managers.
Core Directive: The "Precautionary Analog" Approach
As a Senior Application Scientist, I must address a critical reality: specific toxicological data for niche intermediates like (4-Butoxy-3-chlorophenyl)methanol is often proprietary or sparse. Therefore, we do not rely on the absence of evidence as evidence of safety.
Instead, this guide utilizes Structural Activity Relationship (SAR) logic. By analyzing its functional groups—the chlorinated aromatic ring (hepatotoxicity potential), the benzyl alcohol moiety (severe eye/mucous membrane irritation), and the butoxy tail (enhanced lipophilicity/skin permeation)—we construct a "Composite Hazard Profile."
The Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant with potential Acute Toxicity (Oral/Dermal) . All PPE recommendations below are designed to neutralize these specific chemical vectors.
Hazard Assessment & Critical Risks
Before selecting PPE, we must define the enemy. This compound presents three distinct permeation vectors:
Hazard Vector
Mechanism of Action
Critical Risk
Ocular (Eyes)
Benzyl alcohol moieties are known lachrymators and irritants.[1]
High Risk: Irreversible corneal clouding or severe conjunctivitis upon direct contact.
Dermal (Skin)
The lipophilic butoxy group facilitates transport across the stratum corneum, carrying the chlorinated ring into systemic circulation.
Secondary Layer (Outer): High-Performance Nitrile (minimum 5-6 mil) or Laminate (Silver Shield®) for prolonged handling.
Protocol:
Splash Contact: Immediately remove outer glove, wash hands, and replace.
Immersion: Not permitted. If synthesis requires immersion, use Viton® or Butyl rubber gauntlets.
B. Eye & Face Protection: Zero-Gap Policy
Safety glasses with side shields are insufficient for handling this compound during synthesis or purification due to the risk of crystalline dust or liquid splash.
Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+ / EN 166).
Why: "Indirect venting" allows air circulation to prevent fogging but traps vapors and particulates that would bypass direct vents.
Face Shield: Required only if handling volumes >100 mL or conducting exothermic reactions (e.g., reduction steps).
C. Respiratory Protection: The Particulate/Vapor Hybrid
Since this compound may exist as a solid (requiring particulate protection) or be dissolved in organic solvents (requiring vapor protection), a hybrid approach is mandatory.
Minimum: N95 (US) or P2 (EU) disposable respirator for weighing solids.
Recommended: Half-face elastomeric respirator with P100/OV (Organic Vapor) cartridges.
Reasoning: The P100 filter stops the dust; the OV charcoal layer adsorbs any sublimated vapors or solvent co-contaminants.
Operational Protocols
Workflow Visualization: PPE Decision Logic
This logic gate ensures you are never under-protected based on the physical state of the reagent.
Figure 1: Decision logic for selecting PPE based on the physical state of (4-Butoxy-3-chlorophenyl)methanol.
Donning & Doffing Sequence (Self-Validating)
To ensure "Link Integrity" in your safety chain, follow this sequence. The "Check" steps are self-validation points.
Donning (Pre-Entry):
Lab Coat: Don first. Ensure cuffs extend to wrists.
Respirator: Don mask. Perform Positive Pressure Seal Check (cover exhalation valve, exhale gently; mask should bulge slightly).
Eyewear: Place goggles over the respirator bridge.
Gloves: Don inner gloves. Pull lab coat cuffs over inner gloves. Don outer gloves over lab coat cuffs.
Validation: Raise hands. No skin should be visible at the wrist.
Doffing (Post-Work):
Outer Gloves: Peel off using the "beak" method (pinch outside, pull inside-out). Dispose as hazardous waste.
Eyewear: Remove by the strap (do not touch the lens).
Respirator: Remove and store in a sealed bag.
Lab Coat: Remove and hang in designated area.
Inner Gloves: Remove last.
Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.
Emergency Response: Spill Management
If a spill occurs, immediate action is required.[2][3][4] Do not hesitate.
Spill Classification:
Minor (< 10 g/mL): Manageable by lab personnel with enhanced PPE.
Major (> 10 g/mL): Evacuate and call EHS.
Cleanup Protocol:
Alert & Isolate: Announce the spill. Mark the zone.
PPE Upgrade: Don Silver Shield® gloves and a respirator if not already wearing one.
Contain: Use vermiculite or chem-sorb pads to encircle the spill. Do not use paper towels (they increase surface area for evaporation).
Neutralize: Collect absorbed material into a wide-mouth jar. Label as "Halogenated Organic Waste."
Decontaminate: Scrub the surface with a soap/water solution. Do not use acetone (it can drive the chemical into the surface/skin).
Summary of Specifications
Component
Specification
Standard Reference
Glove Material
Nitrile (Min 0.11mm)
EN 374 / ASTM F739
Glove Type
Powder-free, Textured fingertips
FDA 21 CFR 177.2600
Eye Protection
Indirect Vented Goggles
ANSI Z87.1+ / EN 166
Respirator
Half-face w/ P100/OV
NIOSH 42 CFR 84
Clothing
Cotton/Poly Lab Coat
NFPA 45
Waste Stream
Halogenated Organic
EPA RCRA
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1248809-44-0. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
Centers for Disease Control and Prevention (CDC) - NIOSH. (2018). NIOSH Pocket Guide to Chemical Hazards: Benzyl Alcohol. Retrieved from [Link]